molecular formula HO6S4- B1241587 Tetrathionate(1-)

Tetrathionate(1-)

Cat. No.: B1241587
M. Wt: 225.3 g/mol
InChI Key: HPQYKCJIWQFJMS-UHFFFAOYSA-M
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Description

Historical Perspectives in Tetrathionate(1-) Discovery and Early Research

The study of tetrathionate (B1226582) and its related compounds dates back to the 19th and early 20th centuries. A pivotal moment in its research history came in 1923 when Muller introduced tetrathionate broth as a selective medium for isolating Salmonella species in bacteriology. cambridge.orgamerigoscientific.com Muller discovered that tetrathionate could inhibit the growth of coliform bacteria like E. coli while permitting the growth of Salmonella. cambridge.org His method involved the preparation of sodium tetrathionate by reacting sodium thiosulfate (B1220275) with iodine. wikipedia.orgcambridge.org This reaction, where the oxidation of thiosulfate yields tetrathionate, became a foundational principle in iodometric titrations, a staple of analytical chemistry. wikipedia.org

Early research also focused on the fundamental chemical properties and structure of tetrathionate salts. Crystallographic studies, such as those on potassium tetrathionate (K₂S₄O₆), helped elucidate the unique structural arrangement of the S₄O₆²⁻ ion, characterized by a chain of four sulfur atoms. vulcanchem.com These foundational investigations established tetrathionate as a key intermediate in sulfur chemistry, paving the way for understanding its more complex roles in biological and environmental processes.

The Significance of Tetrathionate(1-) in Contemporary Chemical and Biochemical Sciences

In modern science, tetrathionate is recognized for its multifaceted roles, spanning analytical chemistry, environmental science, and microbial biochemistry. Its ability to act as both an oxidizing and reducing agent depending on the conditions makes it a versatile chemical entity. vulcanchem.com

Chemical Significance: The redox properties of tetrathionate are central to its applications. The classic thiosulfate-iodine reaction to form tetrathionate remains a cornerstone of analytical chemistry. wikipedia.org Beyond the laboratory, tetrathionate has been implicated in the pitting corrosion of carbon steel and stainless steel, a subject of significant interest in materials science. wikipedia.org Furthermore, research into thiosulfate leaching as a less hazardous alternative to cyanide for gold extraction has highlighted the importance of understanding the formation of tetrathionate and other polythionates in these complex aqueous systems. acs.org

Biochemical Significance: Tetrathionate plays a crucial role as an intermediate in the biogeochemical sulfur cycle, particularly in marine sediments. int-res.comresearchgate.net It can be formed by the oxidation of thiosulfate and is metabolized by various microorganisms. int-res.comfrontiersin.org

A significant area of contemporary research is its function as a respiratory electron acceptor for certain bacteria. For instance, Salmonella enterica can use tetrathionate as a terminal electron acceptor to support its growth, particularly in the inflammatory environment of the mammalian gut where reactive oxygen species can oxidize native thiosulfate into tetrathionate. wikipedia.org This metabolic capability provides a competitive advantage to the pathogen.

The enzymatic basis of tetrathionate metabolism is an active field of study. Key enzymes include:

Tetrathionate Reductase: An enzyme that allows bacteria like Salmonella to "breathe" tetrathionate.

Tetrathionate Hydrolase (TTH): Found in acidophilic sulfur-oxidizing microorganisms, this enzyme hydrolyzes tetrathionate and is crucial for its metabolism in these organisms. frontiersin.org

Thiosulfate Dehydrogenase (TsdA): This enzyme can reversibly catalyze the interconversion of thiosulfate and tetrathionate, playing a vital role in the energy metabolism of various bacteria. acs.orgresearchgate.net

This interplay between microbial metabolism and sulfur chemistry underscores the importance of tetrathionate in diverse biological niches, from deep-sea sediments to the gut microbiome.

Data Tables

Table 1: Physicochemical Properties of Tetrathionate Species This table summarizes key computed properties for tetrathionate(1-), its conjugate base, and its conjugate acid.

PropertyTetrathionate(1-)Tetrathionate(2-)Tetrathionic Acid
PubChem CID 5460720 nih.gov4657547 nih.gov16853 ebi.ac.uk
Molecular Formula HO₆S₄⁻ nih.govO₆S₄²⁻ nih.govH₂O₆S₄ ebi.ac.uk
Molecular Weight 225.3 g/mol nih.gov224.3 g/mol nih.gov226.3 g/mol ebi.ac.uk
Formal Charge -1 nih.gov-2 nih.gov0 ebi.ac.uk
Conjugate Relationship Conjugate acid of Tetrathionate(2-) nih.govConjugate base of Tetrathionate(1-) nih.govConjugate acid of Tetrathionate(1-) ebi.ac.uk

Table 2: Key Enzymes in Tetrathionate Metabolism This table highlights important enzymes involved in the biological transformation of tetrathionate.

EnzymeFunctionOrganism Type/ExampleReference
Tetrathionate Reductase Reduction of tetrathionate to thiosulfate (anaerobic respiration)Salmonella enterica, Citrobacter nih.gov
Tetrathionate Hydrolase (TTH) Hydrolysis of tetrathionateAcidophilic sulfur-oxidizing bacteria (Acidithiobacillus ferrooxidans) frontiersin.org
Thiosulfate Dehydrogenase (TsdA) Reversible oxidation of thiosulfate to tetrathionateCampylobacter jejuni, Azospirillum thiophilum acs.orgresearchgate.net
Sox System (e.g., SoxB) Oxidation of thiosulfate directly to sulfate (B86663) (bypassing free tetrathionate)Facultative chemolithotrophic alphaproteobacteria researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

HO6S4-

Molecular Weight

225.3 g/mol

InChI

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)/p-1

InChI Key

HPQYKCJIWQFJMS-UHFFFAOYSA-M

Canonical SMILES

OS(=O)(=O)SSS(=O)(=O)[O-]

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of Tetrathionate 1

Abiotic Synthesis Routes

Oxidation of Thiosulfate (B1220275) Anions

The oxidation of thiosulfate (S₂O₃²⁻) is a primary method for producing tetrathionate (B1226582) (S₄O₆²⁻). This process can be facilitated by various oxidizing agents, including iodine and certain metal ions.

The reaction between thiosulfate and iodine is a well-established quantitative reaction fundamental to iodometric titrations. ionicviper.orgwikipedia.org In this reaction, two thiosulfate anions are oxidized to form one tetrathionate anion, while iodine (I₂) is reduced to iodide (I⁻) ions. doubtnut.comyoutube.com

The balanced chemical equation for this reaction is: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ wikipedia.org

This reaction proceeds with the decolorization of the iodine solution. wikipedia.org The synthesis of sodium tetrathionate can be achieved by reacting sodium thiosulfate with elemental iodine, a process that can be carried out in alcohol to recover the product. ionicviper.orgscribd.com For instance, grinding sodium thiosulfate pentahydrate with iodine and a small amount of water yields a paste that, after standing and washing with alcohol, produces sodium tetrathionate dihydrate. prepchem.com

It's important to note that the choice of halogen is crucial; using bromine instead of iodine can lead to the further oxidation of thiosulfate to sulfate (B86663), especially with excess bromine. wikipedia.orgstackexchange.com

Certain transition metal ions can catalyze the oxidation of thiosulfate to tetrathionate.

Fe³⁺ (Iron(III)) : Ferric ions can oxidize thiosulfate to tetrathionate. mpg.dersc.org However, the presence of sulfide (B99878) minerals can accelerate the reduction of Fe(III) to Fe(II), which can impede processes like gold leaching where Fe(III) is used as an oxidizing agent. semanticscholar.org In some contexts, this reaction is considered part of the "thiosulfate-mechanism" of pyrite (B73398) oxidation. mpg.de

Cu²⁺ (Copper(II)) : Copper(II) ions are known to catalyze the oxidation of thiosulfate. rsc.org The reaction involves the reduction of Cu(II) to Cu(I) and the formation of tetrathionate. rsc.org However, under certain conditions, such as at a pH between 4 and 5 and in the presence of oxygen, Cu(II) can catalyze the oxidation of thiosulfate to sulfate, aiming to avoid the formation of tetrathionate. mdpi.com The catalytic activity of Cu²⁺ in the Fe³⁺ and thiosulfate reaction has been noted as particularly effective. chemicalforums.com

Au³⁺ (Gold(III)) : While less commonly cited as a direct catalyst for tetrathionate formation, the chemistry of gold involves thiosulfate complexes. In gold and silver recovery processes, thiosulfates are used, and their oxidation is a relevant side reaction. mdpi.com

The catalytic effect of various metal ions on thiosulfate oxidation is a complex area of study, with the efficiency and products of the reaction depending on factors like pH and the presence of other substances. mpg.desemanticscholar.org

Table 1: Metal Ion Catalysts in Thiosulfate Oxidation

Metal Ion Role in Thiosulfate Oxidation Key Observations
Fe³⁺ Oxidizes thiosulfate to tetrathionate. mpg.dersc.org Can be reduced to Fe²⁺ by sulfide minerals, affecting its oxidizing capacity. semanticscholar.org
Cu²⁺ Catalyzes the oxidation of thiosulfate. rsc.org Can lead to either tetrathionate or sulfate depending on reaction conditions like pH. rsc.orgmdpi.com
Au³⁺ Involved in thiosulfate chemistry, particularly in gold recovery. mdpi.com The direct catalytic role in tetrathionate formation is less pronounced compared to Fe³⁺ and Cu²⁺.

The formation of tetrathionate from thiosulfate is an oxidative conjugation reaction. nih.govacs.org This process involves the formation of a sulfur-sulfur bond between two thiosulfate molecules. researchgate.net In biological systems, this reaction is catalyzed by enzymes like thiosulfate dehydrogenase (TsdA). nih.govacs.org Abiotically, this type of reaction can be initiated by oxidizing agents like iodine. wikipedia.org

The mechanism involves the removal of two electrons from two thiosulfate molecules, leading to the formation of the tetrathionate ion. acs.orguea.ac.uk

Formation from other Polythionates

Tetrathionate is part of the polythionate family, which includes anions with the general formula [Sₙ(SO₃)₂]²⁻. wikipedia.orgwikipedia.org The interconversion between different polythionates can occur under various conditions. For instance, the abiotic decomposition of tetrathionate can produce other sulfur compounds, and conversely, reactions involving other polythionates can potentially lead to the formation of tetrathionate. frontiersin.org The hydrolysis of polythionates, including tetrathionate, can occur both biotically and abiotically. acs.orgnih.gov

Biogenic Formation Mechanisms of Tetrathionate(1-)

The formation of tetrathionate in biological systems is a significant process, occurring through distinct pathways mediated by microbial activity and reactive chemical species. These mechanisms are crucial in various biogeochemical cycles, particularly the sulfur cycle, and play a role in host-pathogen interactions.

Microbial Oxidation of Thiosulfate

A primary biogenic route to tetrathionate is the oxidation of thiosulfate (S₂O₃²⁻) by a diverse range of bacteria. int-res.com This process is a key step in the sulfur cycle in many environments, including marine sediments. int-res.comresearchgate.net Many chemoheterotrophic bacteria are capable of forming tetrathionate. int-res.com

A number of heterotrophic bacterial strains, particularly those affiliated with the Pseudomonas stutzeri group, have been isolated from various environments and identified for their ability to oxidize thiosulfate exclusively to tetrathionate (S₄O₆²⁻). oup.comcore.ac.uknih.gov This oxidation can occur under both aerobic and anaerobic conditions. oup.comnih.gov In the absence of oxygen, these bacteria can utilize alternative electron acceptors for anaerobic respiration, including nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), and nitrous oxide (N₂O). oup.comnih.gov Studies have shown that for some strains, the most active anaerobic oxidation of thiosulfate occurred when N₂O served as the electron acceptor. oup.comcore.ac.uk However, thiosulfate oxidation is significantly slower under anaerobic conditions compared to aerobic conditions and is dependent on the availability of an organic electron donor like acetate. oup.comcore.ac.uk

The enzymatic systems responsible for this transformation vary among bacteria. In some isolates, the enzyme system is constitutive, meaning it is always present, while in others, it is induced by the presence of thiosulfate or tetrathionate. nih.gov The rate of oxidation is influenced by environmental factors such as pH and substrate concentration. For one bacterial isolate (A-50), the optimal pH for thiosulfate oxidation was found to be between 6.3 and 6.8, with a thiosulfate concentration of about 10 mM. nih.gov

In acidophilic sulfur-oxidizing bacteria, such as Acidithiobacillus ferrooxidans and Acidithiobacillus thiooxidans, the oxidation of thiosulfate to tetrathionate is a central part of the sulfur-oxidizing pathway (S4I pathway). frontiersin.org This step is catalyzed by enzymes like thiosulfate:quinone oxidoreductase (TQO) or thiosulfate dehydrogenase (TSD). frontiersin.orgcopernicus.org The tetrathionate formed is then further metabolized. frontiersin.org

Table 1: Research Findings on Microbial Thiosulfate Oxidation to Tetrathionate

Bacterial Group/Species Environment Oxidation Conditions Electron Acceptors (Anaerobic) Key Findings
Pseudomonas stutzeri group Various Aerobic & Anaerobic Nitrate, Nitrite, N₂O Oxidizes thiosulfate exclusively to tetrathionate. oup.comcore.ac.uk Anaerobic oxidation is slower than aerobic. oup.comnih.gov
Heterotrophic bacteria (Isolates A-50 & C-3) Soil Aerobic Oxygen Enzyme system can be constitutive (C-3) or induced (A-50). nih.gov Optimal pH for oxidation by A-50 is 6.3-6.8. nih.gov
Sulfur-oxidizing bacteria Baltic Sea Sediments Aerobic & Anaerobic Not specified Thiosulfate is oxidized to tetrathionate, sulfate, and elemental sulfur. int-res.comresearchgate.net Tetrathionate is a key intermediate in the local sulfur cycle. int-res.com

Role of Reactive Oxygen Species in Tetrathionate(1-) Generation

Tetrathionate can also be formed through the chemical oxidation of thiosulfate by reactive oxygen species (ROS). This process is particularly significant in the context of host-immune responses to bacterial infections. wikipedia.orgfrontiersin.org

During inflammation, especially in the gut, immune cells like neutrophils are recruited and produce ROS through an "oxidative burst" to combat pathogens. nih.gov This response, primarily mediated by the enzyme NADPH oxidase, releases superoxide (B77818) radicals which lead to the formation of other ROS. wikipedia.orgnih.gov These host-derived ROS can oxidize thiosulfate, which is present in the gut as a detoxification product of microbial hydrogen sulfide. nih.gov The product of this oxidation is tetrathionate. wikipedia.orgnih.gov

This generation of tetrathionate creates a unique metabolic niche that can be exploited by certain enteric pathogens, such as Salmonella enterica serotype Typhimurium. wikipedia.org In the otherwise anaerobic environment of the gut, Salmonella can use the newly formed tetrathionate as a terminal electron acceptor for anaerobic respiration. wikipedia.orgnih.gov This provides a significant growth advantage over the native gut flora, which are typically obligate anaerobes and cannot utilize tetrathionate in this way, thus promoting the proliferation of the pathogen. frontiersin.orgnih.gov

The reaction between ROS and sulfur compounds has also been studied from a chemical kinetics perspective. Investigations into the oxidation of tetrathionate by hydroxyl radicals (OH•), a potent ROS, in acidic environments found the reaction to be extremely rapid. researchgate.netgeologyscience.ru The rate constant for the oxidation of tetrathionate with OH• is estimated to be in excess of 10⁸ M⁻¹ sec⁻¹. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Acetate C₂H₃O₂⁻
Elemental Sulfur S
Hydrogen Sulfide H₂S
Hydroxyl Radical OH•
Nitrate NO₃⁻
Nitrite NO₂⁻
Nitrous Oxide N₂O
Pentathionate S₅O₆²⁻
Potassium tetrathionate K₂S₄O₆
Sodium tetrathionate Na₂S₄O₆
Sulfate SO₄²⁻
Superoxide O₂⁻
Tetrathionate S₄O₆²⁻
Tetrathionate(1-) HS₄O₆⁻

Chemical Reactivity and Transformation Mechanisms of Tetrathionate 1

Decomposition and Rearrangement Reactions

The stability of the tetrathionate(1-) ion in aqueous solutions is limited, and it undergoes several transformation reactions. These reactions are crucial in environments such as acid mine drainage and in the microbial sulfur cycle. frontiersin.orggoldschmidtabstracts.info

Hydrolysis is a key decomposition pathway for tetrathionate (B1226582), particularly in the presence of specific enzymes. Tetrathionate hydrolase (TTH), an enzyme found in acidophilic sulfur-oxidizing microorganisms, catalyzes the hydrolysis of tetrathionate. frontiersin.orgnih.gov This enzymatic process is a critical step in the dissimilatory sulfur oxidation metabolism for these organisms. frontiersin.orgnih.gov

The kinetics of tetrathionate hydrolysis are strongly influenced by both pH and temperature, especially in enzyme-catalyzed reactions. Studies on tetrathionate hydrolase (TTH) from various microorganisms have revealed different optimal conditions.

For instance, cell-free extracts of Thiobacillus acidophilus show an optimal pH of 3.0 and a temperature optimum of 40°C for tetrathionate conversion. tudelft.nl The enzyme's stability is temperature-dependent; it loses all activity after 5 minutes at 100°C and its activity diminishes to zero within 100 hours at 30°C and 20 hours at 40°C. tudelft.nl In contrast, a purified TTH from Thiobacillus ferrooxidans has a pH optimum of around 4 and a temperature optimum of 65°C. tudelft.nl A TTH from the thermoacidophilic archaeon Acidianus ambivalens exhibits even more extreme requirements, with an activity optimum at pH 1 and 80°C. frontiersin.org The alkaline decomposition of tetrathionate has been studied in the pH range of 9.2 to 12.2, showing a dependency on hydroxide (B78521) concentration. nih.govacs.org

Below is a table summarizing the kinetic parameters for TTH from different microbial sources.

Enzyme SourceApparent Kₘ (mM)Optimal pHOptimal Temperature (°C)
Thiobacillus acidophilus0.30 ± 0.053.040
Acidianus ambivalens0.81.080
Metallosphaera cuprina Ar-4T0.356.0>95

Data sourced from references tudelft.nlfrontiersin.orgpreprints.org.

The hydrolysis of tetrathionate can yield a variety of products, and the exact stoichiometry can be complex and dependent on reaction conditions. Enzymatic hydrolysis by tetrathionate hydrolase (TTH) primarily breaks down tetrathionate into thiosulfate (B1220275), elemental sulfur, and sulfate (B86663). frontiersin.orgnih.govtudelft.nl

Several reaction stoichiometries have been proposed for the hydrolysis process. One study on the anaerobic metabolism by Thiobacillus X suggested a major hydrolysis reaction as: S₄O₆²⁻ + 2OH⁻ → SO₄²⁻ + S₂O₃²⁻ + S(OH)₂ publish.csiro.au

However, the process can be more intricate. The abiotic decomposition of tetrathionate can produce sulfate and disulfane (B1208498) monosulfonic acid, which can then react further to form a suite of other sulfur compounds, including thiosulfate, trithionate (B1219323), and pentathionate. frontiersin.org The table below lists several possible reactions involved in tetrathionate hydrolysis. frontiersin.org

Reaction No.Stoichiometric Equation
1S₄O₆²⁻ + H₂O → HS₂SO₃⁻ + HSO₄⁻
2S₄O₆²⁻ + H₂O → S₂O₃²⁻ + S⁰ + SO₄²⁻ + 2H⁺
34S₄O₆²⁻ + 5H₂O → 7S₂O₃²⁻ + 2SO₄²⁻ + 10H⁺
42S₄O₆²⁻ + H₂O → S₂O₃²⁻ + S₅O₆²⁻ + SO₄²⁻ + 2H⁺

Table adapted from Frontiers in Microbiology, 2024. frontiersin.org

In neutral and alkaline solutions, the transformation of tetrathionate can proceed through a rearrangement reaction that is notably catalyzed by thiosulfate (S₂O₃²⁻). acs.org This reaction leads to the formation of other polythionates, specifically trithionate (S₃O₆²⁻) and pentathionate (S₅O₆²⁻). acs.org Research indicates that this rearrangement does not occur in the complete absence of thiosulfate. acs.org

The reaction exhibits second-order kinetics, and for the pH range of 6 to 8, the rate constant for the thiosulfate-catalyzed rearrangement of tetrathionate is (4.24 ± 0.26) × 10⁻⁴ M⁻¹ s⁻¹. acs.org The reaction between tetrathionate and thiosulfate can also produce pentathionate and sulfite (B76179). acs.org

Under strongly acidic conditions (e.g., pH 1), tetrathionate can undergo a disproportionation reaction to form trithionate and pentathionate even without an external catalyst, with a product ratio of approximately 25:50:25 (trithionate:tetrathionate:pentathionate). mun.ca

The stability and degradation pathways of tetrathionate are highly dependent on the pH of the solution.

Acidic Conditions (pH < 4): Tetrathionate is relatively more stable at low pH compared to thiosulfate. frontiersin.org However, at pH 1, it undergoes disproportionation to trithionate and pentathionate. mun.ca Between pH 1 and 2, this rearrangement process is very slow. mun.ca Studies at pH 1.9 showed it to be stable in ferric iron solutions, though oxidation was catalyzed by the presence of pyrite (B73398). goldschmidtabstracts.info

Near-Neutral Conditions (pH 6-8): In this range, the degradation of tetrathionate is dominated by the thiosulfate-catalyzed rearrangement reaction. acs.org The rate of this specific reaction is independent of pH within this range. acs.org A solution of tetrathionate at pH 7 with no other reagents present was observed to be stable for at least one hour. mdpi.com

Alkaline Conditions (pH > 8): In alkaline solutions, tetrathionate decomposition accelerates. At pH 9, it decomposes into thiosulfate, trithionate, and sulfate. mun.ca Kinetic studies in the pH range of 9.2 to 12.2 revealed that the decomposition is first order with respect to both tetrathionate and hydroxide ions. nih.govacs.org The product distribution continuously varies with pH in this range. nih.govacs.org

The following table summarizes the behavior of tetrathionate at different pH values.

pH RangePredominant Reaction / ObservationProducts
1DisproportionationTrithionate, Pentathionate
1-2Very slow rearrangementTrithionate, Pentathionate
6-8Thiosulfate-catalyzed rearrangementTrithionate, Pentathionate
7Stable (in pure solution for 1 hr)-
9DecompositionThiosulfate, Trithionate, Sulfate
9.2-12.2Alkaline decompositionThiosulfate, Trithionate, Sulfite, Sulfate

Data compiled from references nih.govacs.orgmun.camdpi.com.

Hydrolysis of Tetrathionate(1-)

Redox Chemistry of Tetrathionate(1-)

Tetrathionate is an important intermediate in sulfur redox chemistry. It is formed by the oxidation of thiosulfate and can, in turn, act as an oxidizing agent. acs.orgsigmaaldrich.com The interconversion between tetrathionate and thiosulfate is a fundamental two-electron process:

S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻ acs.org

This reaction is central to many analytical chemistry methods and biogeochemical cycles. acs.org While the interconversion is not reversible at inert electrodes, it is readily catalyzed by enzymes of the thiosulfate dehydrogenase (TsdA) family. acs.org Using protein film electrochemistry, the standard reduction potential (E⁰) for the S₄O₆²⁻/S₂O₃²⁻ couple has been determined to be +198 ± 4 mV versus the standard hydrogen electrode (SHE). acs.org

Tetrathionate can be formed by the oxidation of thiosulfate with a mild oxidizing agent like iodine (I₂): 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ wikipedia.org

It can also be oxidized further to sulfate, for example, by ferric iron (Fe³⁺) and oxygen at low pH. uvm.edu The kinetics of this oxidation are complex due to competing rearrangement reactions. A proposed rate law for tetrathionate oxidation by Fe³⁺ at pH 1.5 and 70°C is: r = 10⁻⁶.⁶¹[S₄O₆²⁻]⁰.³[Fe³⁺]⁰.¹⁵ uvm.edu

Furthermore, tetrathionate can serve as a terminal electron acceptor for certain bacteria, highlighting its role in microbial respiration. wikipedia.org

Interconversion with Thiosulfate: A Two-Electron Process

The interconversion between tetrathionate (S₄O₆²⁻) and thiosulfate (S₂O₃²⁻) is a fundamental two-electron redox process central to its chemistry. acs.orgnih.govfigshare.com This reversible reaction is described by the following half-reaction:

S₄O₆²⁻ + 2 e⁻ ↔ 2 S₂O₃²⁻ acs.orgnih.gov

This transformation is significant in various contexts, from industrial applications like bleach neutralization and volumetric analysis to the biogeochemical cycling of sulfur. acs.org In biological systems, this interconversion plays a dual role: the oxidation of thiosulfate can provide energy for bacterial growth, while tetrathionate can act as a respiratory electron acceptor. acs.orgnih.govfigshare.com

Electrochemical Characterization of the Tetrathionate(1-)/Thiosulfate Redox Couple

The electrochemical behavior of the tetrathionate/thiosulfate redox couple is complex. Direct electrochemical measurements at inert electrodes (like platinum or graphite) show that the interconversion is not reversible. acs.orgnih.govfigshare.com This lack of reversibility at standard electrodes has historically made the direct and accurate determination of the standard reduction potential (E°) for this couple challenging. acs.org The final products of thiosulfate oxidation can include not only tetrathionate but also higher polythionates and sulfate, particularly with strong oxidizing agents like bromine. acs.orgwikipedia.org

Catalytic Protein Film Electrochemistry in Determining Reduction Potentials

To overcome the limitations of using inert electrodes, researchers have employed a technique known as catalytic protein film electrochemistry. acs.orgnih.govfigshare.com This method utilizes enzymes that naturally catalyze the interconversion of tetrathionate and thiosulfate. Specifically, enzymes from the thiosulfate dehydrogenase (TsdA) family, when adsorbed onto a graphite (B72142) electrode, facilitate the rapid reduction of tetrathionate to thiosulfate and the reverse oxidation reaction. acs.orgnih.govacs.org

By using these enzyme-coated electrodes, it becomes possible to measure a zero-current potential where the rates of the forward and reverse reactions are equal. acs.org Through a series of measurements with different enzymes, varying pH values, and a range of substrate concentrations, a precise value for the reduction potential of the tetrathionate/thiosulfate couple has been determined. acs.orgnih.govfigshare.com This direct measurement provides a more accurate value than those previously calculated from thermodynamic data like the free energy of formation. acs.orgnih.govfigshare.com

Table 1: Reduction Potential of the Tetrathionate/Thiosulfate Couple
MethodReported Reduction Potential (vs. SHE)Reference
Catalytic Protein Film Electrochemistry+198 ± 4 mV acs.orgnih.govfigshare.com
Previously Calculated (from Free Energy of Formation)Within a ~250 mV window acs.orgnih.govfigshare.com

Oxidation Reactions of Tetrathionate(1-)

The tetrathionate anion contains sulfur atoms in intermediate oxidation states (+5 and 0), making it susceptible to further oxidation. wikipedia.orgdoubtnut.comtestbook.com

Reaction with Hydroxyl Radicals

Tetrathionate reacts rapidly with hydroxyl radicals (OH•). uvm.eduresearchgate.netgeologyscience.ru Studies investigating this reaction in acidic environments, analogous to acid mine drainage, have shown that the oxidation rate is too fast to be measured by conventional methods. uvm.edugeologyscience.ru Competitive reaction kinetics suggest a very high rate constant for this reaction. uvm.eduresearchgate.netgeologyscience.ru

Cyclic voltammetry experiments indicate that the reaction proceeds through an unidentified intermediate. researchgate.netgeologyscience.ru An outer-sphere electron transfer mechanism has been proposed, where the hydroxyl radical accepts an electron from the tetrathionate ion, leading to a weakening of the S–S bonds and subsequent formation of products. researchgate.netresearchgate.net

Table 2: Reaction of Tetrathionate with Hydroxyl Radical
ReactantProposed MechanismEstimated Rate Constant (k)Reference
Hydroxyl Radical (OH•)Outer-sphere electron transfer> 10⁸ M⁻¹ s⁻¹ uvm.edugeologyscience.ru
Formation of Higher Oxidation States

Tetrathionate can be oxidized to sulfate (SO₄²⁻), where sulfur reaches its highest oxidation state of +6. This transformation requires strong oxidizing agents or specific catalytic conditions.

Oxidation by Halogens: The reaction of tetrathionate with iodine (I₂) in a slightly acidic medium leads to the formation of sulfate. nih.gov The stoichiometry of this complex reaction is: S₄O₆²⁻ + 7I₂ + 10H₂O → 4SO₄²⁻ + 14I⁻ + 20H⁺ nih.gov The reaction proceeds through a proposed intermediate, S₄O₆I⁻. nih.gov

Catalytic Oxidation: In acidic solutions (pH 0.4-2), the oxidation of tetrathionate is significantly accelerated by the presence of ferric iron (Fe³⁺) and oxygen. acs.org The rate-limiting step is thought to involve the attachment of Fe³⁺ to the tetrathionate ion, which facilitates electron transfer and eventual breakdown to sulfate. acs.org

Microbial Oxidation: Certain chemolithotrophic bacteria, such as those from the genera Pusillimonas and Guyparkeria, are capable of oxidizing tetrathionate to sulfate as part of their energy metabolism. copernicus.org

Reduction Reactions of Tetrathionate(1-)

The most common reduction reaction of tetrathionate involves its conversion back to thiosulfate. This process is a key step in anaerobic respiration for some bacteria and can also occur abiotically.

Microbial Reduction of Tetrathionate(1-) as an Electron Acceptor

Tetrathionate (S₄O₆²⁻) serves as a crucial terminal electron acceptor for various bacteria, enabling a form of anaerobic respiration. wikipedia.org This process is a key part of the sulfur cycle, particularly in environments where both sulfur compounds and microbial activity are prevalent. wikipedia.org Several bacterial species have been identified that can "breathe" tetrathionate, reducing it to gain energy for growth. wikipedia.orgfrontiersin.org

Well-studied examples of bacteria that utilize tetrathionate as a respiratory electron acceptor include:

Salmonella enterica : This bacterium possesses a tetrathionate reductase enzyme complex encoded by the ttr operon. asm.org The reductase facilitates the initial reduction of tetrathionate to thiosulfate. asm.org Salmonella can further reduce the resulting thiosulfate to hydrogen sulfide (B99878) (H₂S) using enzymes encoded by the phs and asr genes. asm.org This ability is a key factor in its pathogenesis and allows it to outcompete other microbes in the gut environment.

Campylobacter jejuni : This microaerophilic pathogen can also use tetrathionate to stimulate growth under oxygen-limited conditions. nih.gov Researchers have identified a bifunctional di-haem cytochrome c, TsdA, which acts as the responsible enzyme. nih.gov This enzyme exhibits a high affinity for tetrathionate and functions as both a tetrathionate reductase and a thiosulfate dehydrogenase. nih.gov The discovery of this new class of tetrathionate reductase suggests that this form of respiration may be more widespread among bacteria than previously understood. nih.gov

The enzymes responsible for this reduction are often molybdenum-containing reductases or multiheme cytochromes. frontiersin.org The formal reduction potential of the tetrathionate/thiosulfate couple is approximately +198 mV, which is more positive than several other common terminal electron acceptors, indicating that more free energy is available to be harnessed during this respiratory process. acs.org

Microorganism Enzyme System Metabolic Outcome
Salmonella entericaTetrathionate Reductase (Ttr)Reduction of tetrathionate to thiosulfate, supporting anaerobic growth. asm.org
Campylobacter jejuniTsdA (di-haem cytochrome c)Bifunctional tetrathionate reductase/thiosulfate dehydrogenase activity, stimulating growth under low-oxygen conditions. nih.gov
Various ProteobacteriaMolybdenum-containing reductasesAnaerobic growth with tetrathionate as the terminal electron acceptor. frontiersin.org

Reactions with Other Chemical Species

Reaction with Cyanide: Formation of Thiocyanate (B1210189)

Tetrathionate reacts directly with cyanide (CN⁻) in a process known as cyanolysis, yielding thiocyanate (SCN⁻) and thiosulfate (S₂O₃²⁻). escholarship.orgnih.gov This reaction is significant in both environmental and toxicological contexts. The reaction proceeds even under physiological conditions, though the rate is pH-dependent. escholarship.orgresearchgate.net Studies have shown that the reaction is relatively slow under acidic and neutral conditions but proceeds faster under highly alkaline conditions, where the cyanide anion (CN⁻) is the dominant species. researchgate.net

A crucial aspect of this reaction is that the product, thiosulfate, can subsequently react with a second molecule of cyanide to produce more thiocyanate. nih.gov This second step, however, is not a direct reaction and requires enzymatic catalysis by rhodanese (thiosulfate sulfurtransferase). escholarship.orgnih.gov The enzyme facilitates the transfer of a sulfur atom from thiosulfate to cyanide. quora.com

Therefore, one mole of tetrathionate can effectively lead to the neutralization of two moles of cyanide, making it a potent antidote for cyanide poisoning. nih.govresearchgate.net

The reaction pathway is as follows:

Direct Reaction (Cyanolysis) : Na₂S₄O₆ + CN⁻ → Na₂S₂O₃ + SCN⁻ escholarship.org

Enzymatic Reaction : S₂O₃²⁻ + CN⁻ ---(Rhodanese)→ SCN⁻ + SO₃²⁻ nih.govwikipedia.org

Reactants Conditions Products Significance
Tetrathionate, CyanidePhysiological pHThiosulfate, ThiocyanateDirect, non-enzymatic detoxification of cyanide. escholarship.org
Thiosulfate, CyanidePresence of Rhodanese enzymeThiocyanate, SulfiteEnzymatic detoxification pathway; product of the initial tetrathionate-cyanide reaction serves as a substrate. nih.gov

Reaction with Methanethiol (B179389): Formation of Dimethyldisulfide

Tetrathionate is an effective oxidizing agent that reacts with methanethiol (CH₃SH), also known as methyl mercaptan. nih.gov This reaction results in the formation of dimethyldisulfide (CH₃SSCH₃). researchgate.netnih.gov Methanethiol is a toxic gas that, like cyanide, inhibits the cytochrome c oxidase of the mitochondrial electron transport chain. nih.gov

The oxidation of methanethiol by tetrathionate can be represented by the general reaction where tetrathionate serves as the oxidizing agent [O]: 2 CH₃SH + [O] → CH₃SSCH₃ + H₂O

Research has demonstrated this reaction in vitro. nih.gov Gas chromatography-mass spectrometry analysis confirmed that tetrathionate reacts with methanethiolate (B1210775) to generate dimethyldisulfide. researchgate.netnih.gov In comparative studies, while thiosulfate also reacts with methanethiol to form the same product, tetrathionate has been shown to be significantly more potent in mitigating methanethiol's toxic effects in cellular models. nih.gov

Reactant 1 Reactant 2 Product Reaction Type
TetrathionateMethanethiol (CH₃SH)Dimethyldisulfide (CH₃SSCH₃)Oxidation nih.gov

Interactions with Xanthate in Mineral Systems

In the field of mineral processing, particularly in the flotation of sulfide ores, tetrathionate has significant interactions with collector reagents such as xanthates. uct.ac.za Tetrathionates are often found in high concentrations in recycled process waters from plants that process massive sulfide ores. uct.ac.zamdpi.com

The primary interaction is a reaction where tetrathionate consumes the xanthate collector. uct.ac.zamdpi.com This degradation of xanthate reduces its effective concentration in the flotation pulp, which can severely impair flotation performance. uct.ac.za Studies have shown that this reaction can be rapid; at a pH of 7, tetrathionate can consume more than half of the available xanthate in just 20 minutes. uct.ac.zamdpi.comresearchgate.net After one hour, xanthate can be almost completely degraded across a wide range of pH conditions. mdpi.com

This consumption of the collector agent leads to several consequences:

Reduced Mineral Recovery : The depletion of xanthate reduces its adsorption onto the surface of sulfide minerals, leading to poor recovery. uct.ac.zatandfonline.com This effect is particularly pronounced for minerals like galena. uct.ac.zamdpi.comresearchgate.net

Passivation of Mineral Surfaces : The reaction between tetrathionate and xanthate can form decomposition products that passivate the mineral surface, rendering it inactive and hydrophilic. mdpi.comtandfonline.com

Research using Fourier Transform Infrared Spectroscopy (FTIR) has confirmed that the presence of tetrathionate significantly reduces the degree of collector-mineral interaction for both galena and chalcopyrite. uct.ac.zamdpi.com

Mineral System Effect of Tetrathionate on Xanthate Impact on Mineral Recovery
Galena (PbS)Rapid consumption of xanthate collector. uct.ac.zamdpi.comSignificant decline in recovery. uct.ac.zamdpi.comtandfonline.com
Chalcopyrite (CuFeS₂)Reduced collector-mineral interaction. uct.ac.zamdpi.comLess sensitive; small changes in recovery observed. uct.ac.zamdpi.comresearchgate.net

Interactions with Sulfide Minerals: Surface Oxidation Phenomena

Beyond its reaction with flotation reagents, tetrathionate directly interacts with the surfaces of sulfide minerals, causing oxidation. tandfonline.comresearchgate.net This surface alteration is a critical factor affecting the efficiency of flotation processes. X-ray Photoelectron Spectroscopy (XPS) studies have revealed that tetrathionate has a propensity to oxidize minerals, which changes the chemical composition of the mineral surface. tandfonline.comresearchgate.net

The oxidation of the mineral surface by tetrathionate renders it more hydrophilic. tandfonline.com This is due to the formation of hydrophilic entities such as sulfoxy and hydroxy species on the surface. tandfonline.comresearchgate.net A hydrophilic surface repels the non-polar hydrocarbon chains of the xanthate collector, preventing its adsorption and thereby depressing the mineral's flotation. researchgate.net

This surface oxidation has been observed on several key sulfide minerals:

Galena (PbS) : The surface of galena is particularly sensitive to oxidation by tetrathionate, which contributes to its poor recovery in flotation circuits where tetrathionate is present. tandfonline.comresearchgate.net

Chalcopyrite (CuFeS₂) and Pyrite (FeS₂) : These minerals also undergo surface oxidation, though the impact on flotation can vary. tandfonline.com The oxidation can lead to the formation of iron oxides and hydroxides on the surface of chalcopyrite. researchgate.net

Enzymatic Transformations and Biological Roles of Tetrathionate 1

Tetrathionate (B1226582) Hydrolase (TTH)

Tetrathionate hydrolase (TTH) is a specialized enzyme found in acidophilic sulfur-oxidizing microorganisms, including both bacteria and archaea. frontiersin.orgnih.govresearchgate.net This enzyme plays a pivotal role in the metabolism of tetrathionate. frontiersin.orgnih.gov First purified and characterized in 1996 from Acidithiobacillus ferrooxidans and Acidithiobacillus thiooxidans, TTH has since been identified in various other acidophilic microbes. frontiersin.orgvulcanchem.com

Enzymatic Catalysis of Tetrathionate(1-) Hydrolysis

TTH catalyzes the disproportionation of tetrathionate into other sulfur compounds. The precise stoichiometry of this reaction can be challenging to determine due to the chemical reactivity of the products, which can interact with each other. nih.gov

The enzymatic hydrolysis of tetrathionate by TTH yields a mixture of thiosulfate (B1220275) (S₂O₃²⁻), elemental sulfur (S⁰), and sulfate (B86663) (SO₄²⁻). frontiersin.orgnih.govresearchgate.net However, the product distribution can vary between different organisms. For instance, the TTH from Acidithiobacillus caldus has been reported to produce thiosulfate and pentathionate (S₅O₆²⁻). mdpi.comdiva-portal.org In Thermithiobacillus tepidarius, TTH is thought to oxidize tetrathionate to elemental sulfur, sulfite (B76179) (SO₃²⁻), and other polythionates. mdpi.com The TTH from the archaeon Metallosphaera cuprina Ar-4T generates thiosulfate, pentathionate, and hexathionate (S₆O₆²⁻). mdpi.comresearchgate.net

The reaction mechanism of TTH has been investigated through X-ray crystallography and site-directed mutagenesis studies. The crystal structure of recombinant TTH from Acidithiobacillus ferrooxidans (Af-Tth) has been determined to a resolution of 1.95 Å. rcsb.orgnih.govresearchgate.net The monomeric unit of Af-Tth displays an eight-bladed β-propeller motif. researchgate.netrcsb.orgresearchgate.net The enzyme exists as a homodimer, with two insertion loops facilitating this dimerization and one loop contributing to the formation of a cavity with the β-propeller region. researchgate.netrcsb.orgresearchgate.net

Substrate-soaking experiments revealed unexplained electron densities within this cavity, and anomalous difference maps indicated the presence of polymerized sulfur atoms. rcsb.orgnih.govresearchgate.net A highly conserved aspartate residue, Asp325, is located near these polymerized sulfur atoms. rcsb.orgnih.govresearchgate.net Site-specific mutagenesis studies, where Asp325 was replaced with asparagine (D325N), resulted in a complete loss of enzyme activity. rcsb.orgresearchgate.netrcsb.org This finding strongly suggests that Asp325 is crucial for the initial step of tetrathionate hydrolysis, likely acting as a general acid in the acidic conditions required for the reaction. researchgate.netrcsb.orgresearchgate.net

Interestingly, while many enzymes involved in dissimilatory sulfur oxidation rely on cysteine residues for their catalytic activity, studies on Af-Tth have shown that its sole cysteine residue (Cys301) is not essential for the hydrolysis reaction or for the assembly of the enzyme's subunits. tandfonline.comuniprot.orgtandfonline.com This suggests a novel, cysteine-independent reaction mechanism for TTH. tandfonline.comtandfonline.com

Distribution and Characteristics of TTH in Acidophilic Microorganisms (Bacteria and Archaea)

TTH is predominantly found in acidophilic sulfur-oxidizing bacteria and archaea. frontiersin.orgnih.govresearchgate.net All characterized TTHs exhibit optimal activity in the acidic pH range, which is consistent with their proposed localization in the periplasmic space or on the outer membrane. frontiersin.orgresearchgate.net

MicroorganismOptimal pHOptimal Temperature (°C)LocalizationMolecular Mass (kDa)
Acidithiobacillus ferrooxidans~3.0-Periplasmic93 (homodimer)
Acidithiobacillus thiooxidans3.0-Outer membrane97 (homodimer)
Acidithiobacillus caldus3.040Periplasmic103 (homodimer)
Acidiphilium acidophilum3.0-Periplasmic-
Metallosphaera cuprina Ar-4T6.0>95Cytoplasm, Periplasm, Membrane57 (monomer)
Acidianus ambivalens1.0>95Pseudo-periplasmic space-

Data compiled from multiple sources. frontiersin.orgmdpi.comtudelft.nlnih.govasm.org

The expression of the gene encoding TTH (tth) can be influenced by the growth substrate. For example, in A. ferrooxidans, the tth gene is highly expressed when the cells are grown on tetrathionate but not on iron. researchgate.netnih.gov Overexpression of the tetH gene in A. ferrooxidans leads to improved growth on sulfur and tetrathionate, while a knockout mutant is unable to grow on tetrathionate. asm.org

Role of TTH in Dissimilatory Sulfur Oxidation Metabolism (S₄I Pathway)

TTH is a key enzyme in the S₄-intermediate (S₄I) pathway of dissimilatory sulfur oxidation. frontiersin.orgnih.govresearchgate.net This pathway is a major route for the oxidation of reduced inorganic sulfur compounds in many acidophilic and some neutrophilic bacteria and archaea. frontiersin.org In the S₄I pathway, thiosulfate is first oxidized to tetrathionate. frontiersin.orgresearchgate.net This initial oxidation is carried out by either thiosulfate:quinone oxidoreductase (TQO) or thiosulfate dehydrogenase (TsdA). frontiersin.orgresearchgate.net TTH then hydrolyzes the resulting tetrathionate, regenerating thiosulfate and producing elemental sulfur and sulfate. frontiersin.orgtandfonline.comasm.org The electrons released during the oxidation of thiosulfate are transferred to the electron transport chain, generating energy for the cell. frontiersin.orgresearchgate.net

Thiosulfate Dehydrogenase (TsdA)

Thiosulfate dehydrogenase (TsdA) is an oxidoreductase that catalyzes the reversible oxidation of two molecules of thiosulfate to form one molecule of tetrathionate. asm.orgwikipedia.orguniprot.org The systematic name for this enzyme is thiosulfate:ferricytochrome-c oxidoreductase. wikipedia.org TsdA is found in a variety of bacteria and plays a crucial role in the sulfur cycle by interconverting thiosulfate and tetrathionate. wikipedia.orgresearchgate.net

Bifunctional Enzymatic Activity: Oxidation of Thiosulfate to Tetrathionate(1-) and Vice Versa

The interconversion between thiosulfate (S₂O₃²⁻) and tetrathionate(1-) is a reversible two-electron process (S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻) catalyzed by a widespread family of enzymes known as thiosulfate dehydrogenases (TsdA). nih.gov These enzymes are diheme c-type cytochromes that exhibit bifunctional activity, capable of catalyzing both the oxidation of thiosulfate to tetrathionate(1-) and the reduction of tetrathionate(1-) back to thiosulfate. nih.govacs.org

The catalytic activity is centered at a unique heme active site characterized by an axial histidine/cysteine ligation to the central iron atom. nih.govcore.ac.uk This specific coordination is rare among prokaryotes and appears to be of particular importance in sulfur-based energy metabolism. acs.orgcore.ac.uk The direction of the reaction catalyzed by TsdA enzymes can show a bias depending on the source organism. For instance, the TsdA from Campylobacter jejuni shows a significant preference for tetrathionate(1-) reduction, whereas the enzyme from Allochromatium vinosum has a greater bias toward thiosulfate oxidation. acs.org This enzymatic reversibility is crucial, allowing bacteria to adapt to fluctuating environmental conditions by either using thiosulfate as an electron donor for energy generation or using tetrathionate(1-) as a terminal electron acceptor in respiration. nih.gov

Table 1: Catalytic Properties of TsdA Family Enzymes
Enzyme Source OrganismPrimary Catalytic FunctionKey Feature
Campylobacter jejuniTetrathionate ReductaseHigh affinity for tetrathionate(1-). acs.org
Allochromatium vinosumThiosulfate DehydrogenaseStrong bias toward thiosulfate oxidation. acs.org
Wolinella succinogenesTetrathionate ReductaseMuch more adapted to tetrathionate reduction than thiosulfate oxidation. researchgate.net

Integration of TsdA into Microbial Electron Transport Chains

For the energy released during the TsdA-catalyzed oxidation of thiosulfate to be conserved, the electrons must be efficiently transferred to the cell's electron transport chain. This is often mediated by specific redox partners. In many bacteria, including Thiomonas intermedia and Sideroxydans lithotrophicus, the gene for TsdA is located immediately next to a gene encoding TsdB, another diheme cytochrome. nih.gov TsdB functions as an effective electron acceptor for TsdA. nih.govcore.ac.uk The difference in redox potential ranges—TsdA being active between approximately -300 to +150 mV and TsdB between -100 to +300 mV—facilitates this electron transfer. nih.govcore.ac.uknih.gov In some bacteria, such as Marichromatium purpuratum, TsdA and TsdB exist as a single fusion protein, which provides insight into the internal electron transfer mechanism. nih.gov

However, TsdB is not a universal partner. In several bacteria, like Allochromatium vinosum, a tsdB gene is absent. nih.govresearchgate.net In these cases, other electron carriers can fulfill the role. It has been shown that TsdA from A. vinosum can react efficiently with High Potential Iron-Sulfur Protein (HiPIP), which can serve as a direct electron donor to the photosynthetic reaction center or participate in aerobic respiratory chains. nih.govnih.gov In Wolinella succinogenes, TsdA may be anchored to the membrane by a TsdC protein, positioning it to interact with electron-donating units like formate (B1220265) dehydrogenase or the cytochrome bc₁ complex. researchgate.net This diversity in electron acceptors highlights the adaptability of the TsdA system in channeling electrons into various respiratory and photosynthetic pathways.

Broader Microbial Metabolism and Physiological Significance

The ability to utilize tetrathionate(1-) provides a significant metabolic advantage to various microorganisms, enabling them to thrive in specific environmental niches, from acidic mine drainage to the inflammatory environment of the mammalian gut.

Tetrathionate(1-) as an Electron Acceptor or Donor in Bacterial Respiration

Tetrathionate(1-) can serve as a terminal electron acceptor in a form of anaerobic respiration. This process, known as tetrathionate respiration, is particularly notable in facultative anaerobes like Salmonella enterica. In the inflamed gut, reactive oxygen species produced by the host's immune system oxidize endogenous thiosulfate to tetrathionate(1-). copernicus.org Salmonella can then use this tetrathionate(1-) as a respiratory electron acceptor, giving it a distinct growth advantage over the competing gut microbiota. copernicus.org Similarly, in Citrobacter, the reduction of tetrathionate(1-) to thiosulfate during anaerobic growth leads to a significant increase in both the specific growth rate and the molar growth yield, allowing for growth on non-fermentable carbon sources. researchgate.netfrontiersin.org

Conversely, tetrathionate(1-) is a key intermediate when reduced sulfur compounds are used as electron donors. In many sulfur-oxidizing bacteria, thiosulfate is first oxidized to tetrathionate(1-), which is then further metabolized to sulfate. oup.comnih.gov This initial oxidation step, releasing two electrons, is a critical part of the energy-generating pathway for these chemolithotrophic organisms.

Growth Substrate Utilization by Sulfur-Oxidizing Microorganisms

Tetrathionate(1-) is a valuable growth substrate for many acidophilic sulfur-oxidizing microorganisms because it is soluble in water and more stable than thiosulfate at low pH. sjri.res.in For example, the thermoacidophilic archaeon Acidianus ambivalens can be grown aerobically with tetrathionate(1-) as its sole source of sulfur and energy, achieving significant cell densities. oup.com Many bacteria from the genus Acidithiobacillus are also well-known for their ability to use tetrathionate(1-) as an energy source. sjri.res.in The metabolism of tetrathionate(1-) is crucial for these organisms, supporting their autotrophic growth through the fixation of carbon dioxide. frontiersin.orgsjri.res.in

Enzymatic Pathways in Specific Bacterial Genera (e.g., Acidithiobacillus, Paracoccus, Azospirillum, Advenella)

The enzymatic pathways for tetrathionate(1-) metabolism vary significantly across different bacterial genera, reflecting distinct evolutionary adaptations.

Acidithiobacillus : Members of this genus, such as A. ferrooxidans and A. thiooxidans, primarily utilize the "S₄-intermediate (S4I) pathway" for dissimilatory sulfur oxidation. frontiersin.orgsjri.res.in In this pathway, thiosulfate is first oxidized to tetrathionate(1-) by either thiosulfate:quinone oxidoreductase (TQO) or thiosulfate dehydrogenase (TsdA). frontiersin.org The resulting tetrathionate(1-) is then hydrolyzed by a key enzyme, tetrathionate hydrolase (TTH), which breaks it down into compounds like thiosulfate, elemental sulfur, and sulfate. frontiersin.orgsjri.res.in TTH is uniquely found in acidophilic sulfur-oxidizers and is highly expressed when cells are grown on tetrathionate(1-). sjri.res.in

Paracoccus : While Paracoccus pantotrophus is famous for its Sox multienzyme system that oxidizes thiosulfate directly to sulfate without free intermediates, other members of the genus employ different strategies. frontiersin.orgnih.govfrontiersin.org Paracoccus thiocyanatus oxidizes the vast majority (~90%) of thiosulfate via a pathway that produces tetrathionate(1-) as an intermediate. nih.gov This conversion is catalyzed by a TsdA homolog. The subsequent oxidation of tetrathionate(1-) in this organism is mechanistically novel and distinct from pathways in other bacteria, though it does involve the SoxB protein. nih.gov

Azospirillum : This genus, known for nitrogen fixation, also contains species capable of sulfur metabolism. Azospirillum thiophilum is capable of anaerobic respiration using tetrathionate(1-) as a terminal electron acceptor. oup.comscience.gov This metabolic flexibility is crucial for its adaptation to changing environments. oup.com Furthermore, transcriptome analysis of Azospirillum brasilense cysts showed elevated expression of genes for a tetrathionate reductase, suggesting a role for tetrathionate respiration in this dormant cell state. nih.gov

Advenella : The betaproteobacterium Advenella kashmirensis oxidizes tetrathionate(1-) to sulfate. ezbiocloudpro.app Its pathway is distinct from the TTH-based hydrolysis in Acidithiobacillus. copernicus.org Instead, it involves glutathione (B108866) and a PQQ-binding protein called thiol dehydrotransferase (ThdT). copernicus.orgsjri.res.in This enzyme, along with glutathione, likely produces a glutathione:sulfodisulfane adduct and sulfite. sjri.res.in The adduct and sulfite are then thought to be oxidized by the SoxBCD and sulfite:acceptor oxidoreductase (SorAB) enzymes, respectively. copernicus.orgsjri.res.in Knock-out studies have confirmed that the SoxBCD cluster and a gene for glutathione disulfide reductase (soxO) are essential for tetrathionate oxidation in this bacterium. ezbiocloudpro.appnih.gov

Table 2: Summary of Tetrathionate(1-) Metabolic Pathways in Select Genera
Bacterial GenusPrimary Role of Tetrathionate(1-)Key Enzymes / Pathway
AcidithiobacillusIntermediate in sulfur oxidationS4I Pathway: TQO/TsdA, Tetrathionate Hydrolase (TTH). frontiersin.orgsjri.res.in
Paracoccus (thiocyanatus)Intermediate in sulfur oxidationTsdA-dependent pathway, SoxB. nih.gov
AzospirillumTerminal electron acceptorTetrathionate Reductase (Ttr). oup.comnih.gov
AdvenellaIntermediate in sulfur oxidationThiol dehydrotransferase (ThdT), Glutathione, SoxBCD, SorAB. copernicus.orgsjri.res.in

Analytical Methodologies for Tetrathionate 1

Chromatographic Techniques

Chromatographic methods are widely employed for the separation and analysis of tetrathionate (B1226582) from complex sample matrices. These techniques offer high resolution and sensitivity, making them suitable for diverse applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of tetrathionate. One method involves the reaction of cyanide with potassium tetrathionate, followed by HPLC separation and UV detection of the resulting thiocyanate (B1210189). mpg.de This derivatization method allows for the sensitive and robust detection of tetrathionate in both low ionic strength and seawater samples, with a detection limit of 250 nmol/L for cyanide. mpg.de

Ion-pair chromatography is a specific mode of HPLC that has been successfully applied to the analysis of tetrathionate. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its separation on a reversed-phase column.

One established method utilizes a Dionex Ionpak-NS1 column with an eluent containing 2 mM tetrabutylammonium (B224687) hydroxide (B78521), 0.88 mM Na₂CO₃, and 30% acetonitrile (B52724). int-res.com This approach enables the separation of thiosulfate (B1220275) and tetrathionate, which are then quantified using suppressed conductivity and UV absorbance at 215 and 254 nm, respectively. int-res.com Research has shown that tetrathionate standards are stable during this analytical procedure. int-res.com

Another ion-pairing chromatographic method uses an isocratic eluent of 30% acetonitrile in water containing 2 mM tetrabutylammonium hydroxide, buffered with 3 mM NaHCO₃/3 mM Na₂CO₃, and an IonPac NS1 column for the detection of polythionates. geologyscience.ru

Table 1: HPLC Methods for Tetrathionate(1-) Analysis

Analytical MethodColumnEluent CompositionDetection MethodApplication
HPLC with DerivatizationNot SpecifiedNot SpecifiedUV Detection of ThiocyanateQuantification of free and metal-complexed cyanide via reaction with tetrathionate. mpg.de
Ion-Pair ChromatographyDionex Ionpak-NS12 mM tetrabutylammonium hydroxide, 0.88 mM Na₂CO₃, 30% acetonitrileSuppressed Conductivity and UV Absorbance (215 & 254 nm)Separation and quantification of thiosulfate and tetrathionate. int-res.com
Ion-Pair ChromatographyIonPac NS130% acetonitrile:H₂O with 2 mM tetrabutylammonium hydroxide, buffered with 3 mM NaHCO₃/3 mM Na₂CO₃Not SpecifiedDetection of polythionates. geologyscience.ru

Ion Chromatography

Ion chromatography (IC) is a well-established technique for the determination of inorganic anions and has been effectively used for tetrathionate analysis. rsc.org A fast and sensitive isocratic ion chromatographic method has been developed for the measurement of tetrathionate, trithionate (B1219323), and thiosulfate. oup.com This technique employs a polymer-coated, silica-based anion exchange column and direct UV detection at 216 nm. oup.com The eluent consists of aqueous saline acetonitrile/methanol mixtures. oup.com

Using this method, tetrathionate can be quantified in under 10 minutes with a detection limit of approximately 0.6 pmol. oup.com The retention time of tetrathionate is influenced by the solvent concentration in the eluent. oup.com This method has proven effective for analyzing both freshwater and saline samples. oup.com

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) with indirect detection offers another avenue for the analysis of sulfur-containing compounds, including tetrathionate. nih.gov An optimized electrolyte solution, composed of 2 mM sulfosalicylic acid and 0.5 mM of an osmotic flow modifier, adjusted to a pH of 7.00, allows for the separation of various sulfur species. nih.gov While sulfate (B86663) is stable in aqueous solutions, tetrathionate, along with thiosulfate and peroxodisulfate, may show a minor peak of sulfate, likely due to impurities in the salt. nih.gov This CE method provides linear calibration curves for these species, with detection limits in the low- to mid-micromolar range. nih.gov

Spectroscopic and Electrochemical Methods

Alongside chromatographic techniques, spectroscopic and electrochemical methods provide alternative and sometimes complementary approaches for the determination of tetrathionate.

Spectrophotometric Determination Techniques

Spectrophotometry offers a basis for quantifying tetrathionate, often through a chemical reaction that produces a colored product. One such method involves the reaction of tetrathionate with cyanide in an alkaline medium to form thiocyanate. acs.org Subsequently, the addition of excess ferric chloride creates a red ferric thiocyanate complex, which can be measured spectrophotometrically. acs.org

Initial investigations into this method revealed that the reaction between tetrathionate and cyanide was not stoichiometric. acs.org However, modifications to the procedure, including the use of 10-cm cells and adjusting the measurement wavelength to a range of 458 to 462 µm, have led to greater sensitivity and accuracy. acs.org

Direct UV Detection

Direct UV detection is a straightforward method for quantifying tetrathionate. This approach leverages the inherent UV absorbance of the tetrathionate ion.

An isocratic ion chromatography technique has been developed for the sensitive measurement of tetrathionate, along with other sulfur oxyanions like trithionate and thiosulfate. In this method, the separation is achieved on a polymer-coated, silica-based anion exchange column. The separated anions are then directly detected by their UV absorption at 216 nm. oup.com This technique allows for the quantification of these three anions in under 10 minutes, with a detection limit of approximately 0.6 pmol for tetrathionate. oup.com Calibration curves for tetrathionate have been shown to be linear over a concentration range of three orders of magnitude, starting from the lowest detectable concentrations. oup.com It is important to note that the solvent delivery system should be constructed of plastic material, as contact of the eluent with metallic components can cause shifts in retention times. oup.com

Another direct UV detection method involves ion-pair chromatography. In this technique, tetrathionate and thiosulfate are separated using a Dionex ionpack-NS1 column and eluted with a solution containing tetrabutylammonium hydroxide, sodium carbonate, and acetonitrile. int-res.com Quantitative analysis is performed using UV absorbance at 215 nm and 254 nm. int-res.com

Capillary electrophoresis (CE) with direct UV detection at 214 nm has also been employed for the separation and determination of UV-absorbing anions like tetrathionate, thiosulfate, pentathionate, and hexathionate. nih.gov

Indirect UV Detection

Indirect UV detection is an alternative spectrophotometric technique for tetrathionate analysis, particularly useful when direct detection is challenging.

Capillary electrophoresis (CE) with indirect UV detection has been utilized for the analysis of various sulfur-containing compounds, including tetrathionate. nih.gov An optimized electrolyte, composed of sulfosalicylic acid and a Waters osmotic flow modifier, allows for the analysis of a mixture of sulfur species. nih.gov While sulfate shows a single peak, tetrathionate, along with thiosulfate and peroxodisulfate, may show an additional minor peak of sulfate, which is thought to be due to impurities in the salt. nih.gov Linear calibration curves and low- to mid-microM detection limits have been achieved for these species. nih.gov

Another CE method with indirect UV detection was developed for the simultaneous separation of five thiosalt anions, including tetrathionate. researchgate.netrsc.org This method uses a pyromellitate ion as the chromophoric probe. researchgate.netrsc.org The five anions can be separated in under 3 minutes with good resolution and sensitivity. researchgate.netrsc.org The limits of detection (LOD) were found to be between 0.09 and 0.34 μg/mL without online pre-concentration (stacking), and this increased three-fold to between 0.02 and 0.12 μg/mL with stacking. researchgate.netrsc.org

However, in some applications of CE with indirect UV detection at 254 nm, the detection sensitivity for tetrathionate has been reported to be poor. nih.gov

Colorimetric Methods (e.g., Sorbo's method)

Colorimetric methods provide a sensitive and accurate means of determining tetrathionate concentrations. A prominent example is Sorbo's method.

This method involves the alkaline cyanolysis of tetrathionate in the absence of Cu²⁺ ions, which leads to the formation of thiocyanate. tandfonline.com The resulting thiocyanate is then determined colorimetrically as a ferric thiocyanate complex. tandfonline.comacs.org This technique is rapid, sensitive, and accurate, allowing for the determination of microgram quantities of tetrathionate. tandfonline.com The absorption spectra of the ferric thiocyanate complex formed from standard thiosulfate solutions show a peak that can be used for quantification. tandfonline.com

Sorbo's method has been applied in various studies, including the determination of thiosulfate and tetrathionate in microbial cultures and for monitoring thiosulfate oxidation. asm.orgcollectionscanada.gc.canlc-bnc.cascispace.comtudelft.nl The procedure typically involves incubating the sample with potassium cyanide, followed by the addition of a ferric nitrate (B79036) reagent to develop the color, which is then measured spectrophotometrically at 460 nm. nlc-bnc.ca

Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR)

Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) is a powerful technique for analyzing the surface of materials. anton-paar.combruker.commt.comyoutube.com It works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample. anton-paar.combruker.commt.comyoutube.com An evanescent wave extends from the ATR crystal into the sample, and the absorption of this wave provides information about the sample's composition. anton-paar.combruker.commt.comyoutube.com

In the context of tetrathionate, ATR-IR has been used to study the interaction of this ion with mineral surfaces. For instance, research has shown that at low tetrathionate concentrations (e.g., 500 mg/L), there is minimal change in the FTIR spectrum of minerals like chalcopyrite conditioned with xanthate, suggesting that the tetrathionate did not significantly affect xanthate adsorption. mdpi.com This lack of change is possibly due to the low concentration of thiosulfate produced by the tetrathionate, leading to reduced mineral passivation by metal-thiosalt complexes. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top 5-10 nm of a material's surface. wikipedia.org It is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.orgmdpi.com The kinetic energy of these emitted electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. mdpi.com

XPS has been employed to investigate the impact of tetrathionate ions on the surfaces of sulfide (B99878) minerals. tandfonline.com Studies have revealed that tetrathionates can oxidize these minerals, altering the chemical composition of their surfaces. tandfonline.com This surface alteration can make the minerals more hydrophilic due to the formation of sulphoxy and hydroxy species, which in turn reduces the adsorption of flotation collectors. tandfonline.com For example, high-resolution XPS spectra of the S 2p core level can show the presence of species like sulfite (B76179) (SO₃²⁻) or thiosulfate (S₂O₃²⁻) on a lithium-metal surface, with characteristic peaks at specific binding energies. aip.org

Cyclic Voltammetry and Rest Potential Measurements

Electrochemical techniques such as cyclic voltammetry and rest potential measurements are valuable for studying the redox behavior of tetrathionate and its interactions with various materials.

Cyclic Voltammetry is a potentiodynamic electrochemical measurement where the working electrode potential is ramped linearly versus time. In experiments involving tetrathionate, cyclic voltammetry has been used to study its oxidation and reduction. For instance, cyclic voltammetry experiments in acidic solutions have indicated that the reaction of tetrathionate with hydroxyl radicals proceeds through an intermediate species. geologyscience.ruresearchgate.net

Clear catalytic currents are observed in cyclic voltammograms when enzyme-coated electrodes are placed in solutions containing tetrathionate and thiosulfate. acs.org These currents, which are absent if either the enzyme or the substrates are omitted, arise from the enzyme-catalyzed reduction of tetrathionate and/or oxidation of thiosulfate. acs.org The magnitude of these catalytic currents can provide information about the reaction kinetics. For example, with the enzyme CjTsdA, the reductive currents (tetrathionate reduction) are significantly larger than the oxidative currents (thiosulfate oxidation). acs.org Furthermore, cyclic voltammetry can reveal inhibition effects; for example, thiosulfate can inhibit the reduction of tetrathionate, and tetrathionate can inhibit the oxidation of thiosulfate. acs.orgacs.org

Rest Potential Measurements (also known as open-circuit potential) are used to determine the potential of a working electrode relative to a reference electrode when no current is flowing. These measurements can indicate the degree of interaction between a substance and a mineral surface. A decrease in the rest potential after the addition of a collector, such as xanthate, suggests an interaction. tandfonline.com

In the presence of tetrathionate, rest potential measurements have shown that the collector-mineral interaction can be significantly reduced, particularly at high tetrathionate concentrations. mdpi.comresearchgate.netresearchgate.net For example, on galena and chalcopyrite electrodes, the addition of SIBX (a xanthate collector) to deionized water and a 500 mg/L tetrathionate solution results in a significant drop in the mixed potential, indicative of strong collector-mineral interaction. mdpi.com However, in a 2000 mg/L tetrathionate solution, the potential drop is much smaller, suggesting that the mineral surface is passivated by species in the solution, leading to less collector-mineral interaction. mdpi.com

Protein Film Electrochemistry for Redox Potential Determination

Protein film electrochemistry (PFE) is a specialized electrochemical technique that provides direct measurement of the redox potentials of biological molecules. figshare.comnih.gov In this method, a protein is adsorbed as an electroactive film on an electrode surface, and techniques like cyclic voltammetry are used to study its electrochemical properties. juleab-lab.co.uk This approach offers high-resolution, quantitative insights into both the thermodynamic and kinetic properties of the adsorbed enzyme by removing contributions from sluggish protein and substrate diffusion. juleab-lab.co.uk

PFE has been instrumental in defining the reduction potential of the tetrathionate/thiosulfate (S₄O₆²⁻/S₂O₃²⁻) couple. figshare.comnih.govacs.org The interconversion between these two species is a two-electron process (S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻) that is not reversible at inert electrodes. figshare.comnih.govacs.org However, enzymes from the thiosulfate dehydrogenase (TsdA) family, when adsorbed on graphite (B72142) electrodes, can catalyze both the reduction of tetrathionate to thiosulfate and the reverse reaction. figshare.comnih.govacs.org

By measuring the zero-current potentials with different enzymes, at various pH values, and with multiple concentrations of tetrathionate and thiosulfate, the reduction potential for the S₄O₆²⁻/S₂O₃²⁻ couple has been determined to be +198 ± 4 mV versus the standard hydrogen electrode (SHE). acs.orgfigshare.comnih.gov This experimentally determined value is considerably more positive than values often used in discussions of bacterial bioenergetics, suggesting that anaerobic respiration through tetrathionate reduction may be more common than previously thought in environments like marine sediments and the human gut. acs.orgfigshare.com

The table below summarizes the key findings from protein film electrochemistry studies on the tetrathionate/thiosulfate redox couple.

EnzymepHSubstrate ConcentrationsDetermined Redox Potential (vs. SHE)Reference
CjTsdA, MpTsdBA, AvTsdA5Equal concentrations of S₂O₃²⁻ and S₄O₆²⁻+198 ± 4 mV figshare.com, acs.org
CjTsdA5[S₄O₆²⁻] = 0.3 mM, varying [S₂O₃²⁻]Consistent with +198 ± 4 mV acs.org
CjTsdA5[S₂O₃²⁻] = 0.3 mM, varying [S₄O₆²⁻]Consistent with +198 ± 4 mV acs.org

Titrimetric Approaches

Titrimetric analysis remains a fundamental technique for the quantification of various chemical species, including tetrathionate(1-). These methods are valued for their precision and cost-effectiveness. For tetrathionate, titrimetric approaches often rely on its redox properties, utilizing reactions that result in a measurable endpoint.

Indirect Titration Methods (e.g., Iodine Titration)

Direct titration of tetrathionate can be challenging due to reaction kinetics and the potential for multiple reaction products. Consequently, indirect methods are frequently employed, with iodine titration being a prominent example.

A well-established indirect iodimetric method involves the quantitative conversion of tetrathionate in a strongly alkaline medium. researchgate.netuw.edu.pl In the presence of a high concentration of sodium hydroxide (e.g., 5 mol/L), tetrathionate (S₄O₆²⁻) disproportionates into thiosulfate (S₂O₃²⁻) and sulfite (SO₃²⁻). researchgate.netuw.edu.pl

Reaction 1: Alkaline decomposition of tetrathionate S₄O₆²⁻ + 6 OH⁻ → 2 S₂O₃²⁻ + 2 SO₃²⁻ + 3 H₂O

This method has proven effective for determining tetrathionate in quantities ranging from 10 to 800 micromoles with a relative accuracy of approximately ±1%. researchgate.netuw.edu.pl Furthermore, this approach can be adapted for the simultaneous determination of thiosulfate and tetrathionate in a single sample by performing a two-stage titration. In the first stage, thiosulfate is oxidized to tetrathionate by iodine in a neutral medium; in the second stage, the total tetrathionate (original plus newly formed) is determined via the alkaline decomposition and subsequent iodimetric titration described above. researchgate.netuw.edu.pl

Table 1: Results of Iodimetric Determination of Tetrathionate

This table summarizes the accuracy of the indirect iodimetric titration method for quantifying tetrathionate after its conversion in a strong alkaline medium. Data is representative of findings from studies employing this technique.

Sample No.Tetrathionate Taken (µmol)Tetrathionate Found (µmol)Relative Accuracy (%)
110.010.1+1.0
250.049.7-0.6
3200.0201.2+0.6
4400.0398.8-0.3
5800.0796.0-0.5

Source: Adapted from Ciesielski, W., Zlobinska, U., & Krenc, A. researchgate.netuw.edu.pl

Application in Environmental Monitoring and Process Analysis

The analysis of tetrathionate is crucial in various environmental and industrial contexts. It often appears as a transient intermediate in the sulfur cycle, and its presence or absence can provide significant insights into biogeochemical processes and the efficiency of industrial treatments.

Quantification in Natural Water and Sediment Samples

Tetrathionate is a metastable sulfur oxyanion that can be found in natural environments where sulfide minerals are oxidized, such as in mining wastewaters or acidic crater lakes. researchgate.netfrontiersin.org It plays a cryptic but important role in the sulfur cycle of marine and brackish water sediments. int-res.comcopernicus.org Its formation is often linked to the microbial oxidation of thiosulfate. int-res.comcopernicus.org

Quantification in these complex matrices presents analytical challenges due to the presence of multiple other sulfur compounds and the inherent instability of tetrathionate under certain conditions. Ion-pair chromatography is a common and effective technique for separating and quantifying thiosulfate and tetrathionate in environmental samples. int-res.com Studies of Baltic Sea sediments have detected tetrathionate in sediment horizons where thiosulfate and elemental sulfur also accumulate, particularly in highly sulfidic sediments with significant organic matter. int-res.com In other marine sediment studies, tetrathionate has remained below the detection limit, suggesting its role as a short-lived intermediate that is rapidly consumed by microbial populations. copernicus.org

Another analytical application involves using tetrathionate as a derivatizing agent for the quantification of cyanide in environmental samples, including natural waters and pore-waters. tandfonline.commpg.de In this method, cyanide reacts with potassium tetrathionate to form thiocyanate, which can then be detected and quantified using high-performance liquid chromatography (HPLC). tandfonline.commpg.de

Table 2: Tetrathionate in Environmental Systems

This table illustrates the occurrence and analytical methods for tetrathionate in various environmental contexts.

EnvironmentTypical ConcentrationAnalytical Method(s)Key Findings
Marine Sediments (Baltic Sea)Detected in specific horizonsIon-pair chromatographyFound to accumulate in sulfidic zones, suggesting an active tetrathionate cycle. int-res.com
Marine Sediments (Arabian Sea OMZ)Below detection limit (<1 µM)Spectroscopic assay (cyanolysis), Ion ChromatographyIts absence in pore water suggests it is a rapidly turned-over, cryptic intermediate in the sulfur cycle. copernicus.org
Mining WastewatersVariable, can be significantIon Chromatography, TitrimetryPresent as a metastable intermediate from the oxidation of sulfide ores. researchgate.netresearchgate.net
Natural Waters (for Cyanide Analysis)Used as a reagentHPLC after derivatizationTetrathionate quantitatively converts cyanide to thiocyanate for analysis. tandfonline.commpg.de

Source: Compiled from various environmental studies. researchgate.netint-res.comcopernicus.orgtandfonline.commpg.deresearchgate.net

Monitoring in Microbial Cultures and Industrial Process Streams

Tetrathionate is a key compound in microbiology, particularly in the study of sulfur-metabolizing organisms and as a selective agent for specific bacteria. It is a well-known component of selective enrichment media, such as Tetrathionate Broth, used for the isolation of Salmonella species from food, water, and clinical samples. sigmaaldrich.comnih.gov In these broths, tetrathionate inhibits the growth of many coliform bacteria while allowing Salmonella to proliferate, as many strains can use tetrathionate as an electron acceptor for anaerobic respiration. researchgate.net

Many acidophilic sulfur-oxidizing microorganisms, such as Acidithiobacillus thiooxidans and Acidianus ambivalens, can use tetrathionate as a growth substrate. frontiersin.orgfrontiersin.org Monitoring the consumption of tetrathionate and the production of metabolites like sulfate and elemental sulfur in microbial cultures provides insight into metabolic pathways. frontiersin.org For example, in cultures of Acidithiobacillus, tetrathionate oxidation can lead to the formation of thiosulfate and elemental sulfur as intermediates. frontiersin.org The rate of tetrathionate reduction can be measured in whole-cell suspensions, for instance in Campylobacter jejuni, by monitoring the formation of thiosulfate over time. nih.gov

In industrial settings, tetrathionate is often present in process streams from the mining and mineral processing industries, where sulfide ores are treated. researchgate.net These "thiosalt" effluents cannot be discharged due to their potential to acidify receiving waters upon oxidation to sulfuric acid. researchgate.net Therefore, monitoring and treating these streams is essential. Continuous bio-oxidation in packed-bed bioreactors using immobilized microbial consortia is one method for treating tetrathionate-containing effluents, where its conversion to stable sulfate is monitored to ensure process efficiency. researchgate.net Similarly, processes in oil refineries can generate streams containing sulfur and nitrogen compounds that can be converted into valuable byproducts like ammonium (B1175870) thiosulfate, requiring careful process monitoring. trimeric.com

Table 3: Monitoring and Application of Tetrathionate in Microbial and Industrial Systems

This table provides examples of how tetrathionate is monitored and utilized in microbiological and industrial applications.

Application AreaOrganism/ProcessMonitored Parameter(s)Purpose/Finding
Food & Water MicrobiologySalmonella spp.Growth / Presence of SalmonellaUsed as a selective agent in enrichment broth to isolate Salmonella. sigmaaldrich.comnih.gov
Microbial MetabolismSalmonella entericaGrowth, Cell CountsServes as an anaerobic electron acceptor to support growth. researchgate.net
Microbial MetabolismCampylobacter jejuniRate of thiosulfate formationTo determine the rate of tetrathionate reduction by whole cells. nih.gov
Microbial MetabolismAcidithiobacillus thiooxidansTetrathionate consumption; sulfate & thiosulfate productionUsed as an energy source; its oxidation pathway is studied via intermediate formation. frontiersin.org
Industrial Effluent TreatmentPacked-Bed BioreactorTetrathionate bio-oxidation rateContinuous biological treatment of thiosalt-containing wastewater to form sulfate. researchgate.net
Industrial ProductionRefinery Waste StreamsConversion of H₂S, SO₂, NH₃Production of ammonium thiosulfate as a valuable byproduct. trimeric.com

Source: Compiled from microbiological and industrial process literature. researchgate.netsigmaaldrich.comnih.govresearchgate.netfrontiersin.orgnih.govtrimeric.com

Environmental and Industrial Relevance of Tetrathionate 1 Processes

Role in Biogeochemical Sulfur Cycling

Tetrathionate(1-) is a transient but crucial intermediate in the biogeochemical cycling of sulfur. Its formation and transformation are mediated by microbial activity in a variety of environments, from marine sediments to geothermal systems.

Marine and Brackish Water Sediment Sulfur Cycling

In marine and brackish water sediments, tetrathionate(1-) plays a cryptic yet significant role in the sulfur cycle. It is primarily formed through the microbial oxidation of thiosulfate (B1220275) by chemolithotrophic bacteria. copernicus.orgnio.res.in Although tetrathionate (B1226582) is rarely found in high concentrations in these environments, this is attributed to its high reactivity under both biotic and abiotic conditions. copernicus.orgnio.res.in

Metagenomic studies of marine sediments have revealed the widespread presence of genes responsible for the formation, oxidation, and reduction of tetrathionate. copernicus.orgnio.res.in This suggests a dynamic and continuous turnover of this compound. The key transformations involving tetrathionate in these sediments include:

Formation: Oxidation of thiosulfate by resident chemolithotrophic bacteria. copernicus.orgnio.res.in

Oxidation: Further oxidation to sulfate (B86663) by native bacterial populations. copernicus.orgnio.res.in

Reduction: Reduction back to thiosulfate or sulfide (B99878) through chemolithotrophic respiration. copernicus.orgnio.res.in

Abiotic Reduction: Sulfide present in the sediment can also abiotically reduce tetrathionate to thiosulfate and elemental sulfur. copernicus.orgnio.res.in

The rapid cycling of tetrathionate, where it is quickly consumed after its formation, contributes to its "cryptic" nature in the sedimentary sulfur cycle. copernicus.orgnio.res.in This rapid turnover, however, underscores its importance as a key intermediate linking different stages of the sulfur cycle.

Transformations in Acid Mine Drainage Environments

Tetrathionate(1-) is a key and relatively stable intermediate in the oxidative dissolution of sulfide minerals, a process that leads to the formation of acid mine drainage (AMD). frontiersin.orgnih.gov The oxidation of minerals such as pyrite (B73398) (FeS₂) can proceed through a thiosulfate pathway, where thiosulfate is an initial product that is subsequently oxidized to tetrathionate. frontiersin.orgnih.gov

The transformation of tetrathionate in AMD environments is significantly influenced by microbial activity. Acidophilic bacteria, such as Acidithiobacillus thiooxidans, play a crucial role in the oxidation of tetrathionate. frontiersin.orgnih.gov Experimental studies have shown that the microbial oxidation of tetrathionate by A. thiooxidans yields sulfate, thiosulfate, and elemental sulfur. frontiersin.org

Research on the isotopic fractionation of sulfur during these transformations provides insights into the underlying microbial and chemical processes. For instance, the oxidation of tetrathionate can lead to a significant sulfur isotope fractionation, which can be used to trace the pathways of sulfur oxidation in AMD systems. frontiersin.orgnih.gov The oxygen isotope composition of the resulting sulfate indicates that a significant portion of the oxygen is derived from water, providing further clues about the reaction mechanisms. frontiersin.orgnih.govresearchgate.netdoaj.org

Microbial Oxidation of Tetrathionate by Acidithiobacillus thiooxidans
Initial ReactantMicroorganismKey ProductsSignificance in AMD
TetrathionateAcidithiobacillus thiooxidansSulfate, Thiosulfate, Elemental SulfurContributes to the generation of acidity and sulfate in mine drainage.

Occurrence in Geothermal Systems and Hot Springs

Geothermal systems and hot springs are environments rich in sulfur compounds, where microbial communities drive active sulfur cycling. Tetrathionate(1-) is a notable intermediate in these high-temperature, and often acidic, environments. Sulfur-oxidizing bacteria and archaea found in these systems are capable of oxidizing a range of reduced inorganic sulfur compounds, including tetrathionate, to generate energy. nih.govmdpi.com

For example, the acidothermophilic archaeon Metallosphaera cuprina, isolated from an acidic hot spring, can oxidize tetrathionate. mdpi.com A key enzyme in this process is tetrathionate hydrolase (TTH), which has been identified and characterized in such organisms. mdpi.com This enzyme catalyzes the hydrolysis of tetrathionate, initiating its breakdown and subsequent oxidation. The activity of these microorganisms and their enzymes is adapted to the extreme conditions of high temperature and low pH characteristic of geothermal environments. mdpi.com

The metabolic activities of these microorganisms, including the transformation of tetrathionate, are fundamental to the biogeochemical cycles within these unique ecosystems and contribute to their distinct geochemistry.

Environmental Engineering Applications

The microbial processes involving tetrathionate(1-) that occur in natural environments also have potential applications in environmental engineering for the treatment of contaminated water and soil.

Potential in Wastewater Treatment Technologies

Tetrathionate(1-) is a component of certain industrial wastewaters, particularly from mining and mineral processing operations where thiosalts are generated. researchgate.net The biological oxidation of tetrathionate presents a promising approach for treating such effluents. The use of sulfur-oxidizing bacteria in bioreactors can effectively remove tetrathionate and other reduced sulfur compounds from wastewater.

Research has demonstrated the feasibility of continuous bio-oxidation of tetrathionate in a flooded packed-bed reactor using an immobilized microbial consortium. researchgate.net In such systems, microorganisms colonize a support material and oxidize tetrathionate to sulfate, a more stable and less harmful sulfur species. researchgate.net The efficiency of these bioreactors is influenced by factors such as pH and the initial concentration of tetrathionate. researchgate.net The enzymes produced by microorganisms play a decisive role in bioremediation, causing the reduction of various ions, including tetrathionates. mdpi.com

Parameters for Tetrathionate Bio-oxidation in a Packed-Bed Bioreactor
ParameterRange/ValueEffect on Bio-oxidation
Initial Tetrathionate Concentration3 to 5 g/LSlightly affects the process within this range.
pH1.5 to 2Slightly affects the process within this range.
Maximum Bio-oxidation Rate0.415 g h⁻¹Indicates the potential efficiency of the bioreactor.

Role in Contaminated Soil Remediation Strategies

The microbial transformations of tetrathionate(1-) also have potential applications in the remediation of contaminated soils. Sulfur-oxidizing bacteria, which are involved in tetrathionate metabolism, can influence soil chemistry and have been considered for soil bioremediation. wikipedia.org For instance, the activity of these bacteria can lead to changes in soil pH. wikipedia.org

Heterotrophic bacteria isolated from soil have been shown to be capable of both oxidizing thiosulfate to tetrathionate and reducing tetrathionate back to thiosulfate. nih.gov This indicates that the microbial cycling of tetrathionate is an active process in soil environments. While the direct application of tetrathionate-based technologies for soil remediation is still an emerging area of research, the manipulation of microbial sulfur metabolism holds promise for developing novel remediation strategies. For example, promoting the activity of specific soil microorganisms could be used to alter the mobility and bioavailability of certain contaminants that are sensitive to changes in redox conditions and soil pH, which are influenced by sulfur cycling.

Industrial Chemical Processes

Formation in Ammoniacal Thiosulfate Gold Leaching Processes

The ammoniacal thiosulfate leaching process has emerged as a promising and less toxic alternative to traditional cyanidation for gold extraction, particularly for treating refractory gold ores. However, the chemistry of the thiosulfate system is complex, and the formation of tetrathionate is a critical aspect that can significantly impact the efficiency of gold recovery.

In this process, gold is dissolved to form a stable gold-thiosulfate complex. Cupric ions (Cu²⁺) are typically used as a catalyst to enhance the rate of gold dissolution. However, these cupric ions also catalyze the oxidation of thiosulfate (S₂O₃²⁻) to tetrathionate (S₄O₆²⁻). This reaction is a major cause of thiosulfate consumption, leading to increased operational costs. The formation of tetrathionate and other polythionates can complicate process control and interfere with subsequent gold recovery steps.

The presence of tetrathionate in the leach solution is highly detrimental to gold recovery, especially when using ion exchange resins. Tetrathionate is strongly adsorbed onto the resin, competing with the gold-thiosulfate complex for active sites and significantly reducing the gold loading capacity of the resin. Research has shown that even low concentrations of tetrathionate can lead to a substantial decrease in gold loading.

The table below summarizes the key reactions involved in the ammoniacal thiosulfate gold leaching process, highlighting the formation of tetrathionate.

ReactionDescription
Au + 5S₂O₃²⁻ + O₂ + 2H₂O → 4[Au(S₂O₃)₂]³⁻ + 2OH⁻Gold dissolution in the presence of thiosulfate and oxygen.
2S₂O₃²⁻ + 2Cu(NH₃)₄²⁺ → S₄O₆²⁻ + 2Cu(NH₃)₂⁺ + 4NH₃Copper-catalyzed oxidation of thiosulfate to tetrathionate.

This table illustrates the primary reactions in ammoniacal thiosulfate gold leaching, including the undesirable formation of tetrathionate.

Impact on Mineral Beneficiation and Flotation Chemistry

Tetrathionate can significantly influence the surface chemistry of sulfide minerals, thereby affecting their behavior in flotation processes. In mineral beneficiation, flotation is a critical method for separating valuable minerals from gangue. The efficiency of this process relies on the controlled hydrophobicity of the mineral surfaces.

Studies have shown that tetrathionate ions have the propensity to oxidize the surface of sulfide minerals. This oxidation alters the chemical composition of the mineral surface, making it more hydrophilic. The formation of sulphoxy and hydroxy entities on the mineral surface reduces the adsorption of collectors, which are reagents used to induce hydrophobicity.

The impact of tetrathionate is particularly notable in the flotation of galena (PbS) and to a lesser extent, chalcopyrite (CuFeS₂). The presence of tetrathionate in the process water can depress the flotation of these minerals, leading to lower recovery rates. This is a significant concern in mining operations that recycle process water, as the concentration of tetrathionate and other thiosalts can build up over time.

The table below presents a summary of the observed effects of tetrathionate on the flotation of selected sulfide minerals.

MineralObserved Effect of TetrathionateReference
Galena (PbS)Significant depression of flotation recovery. researchgate.netsemanticscholar.org
Chalcopyrite (CuFeS₂)Slight decline in flotation recovery. researchgate.net
Pyrite (FeS₂)Reduced flotation recovery. researchgate.net

This table summarizes the impact of tetrathionate on the flotation of common sulfide minerals.

Analytical Reagent in Industrial Quality Control and Monitoring

Tetrathionate plays a role in analytical chemistry, particularly in iodometric titrations used for quality control and monitoring in various industrial settings. Iodometry is a method of volumetric analysis where the appearance or disappearance of elementary iodine indicates the endpoint of a titration.

In the context of sulfur compounds, iodometric methods can be used for the simultaneous determination of thiosulfate and tetrathionate in a sample. This is relevant in industries where these compounds are present, such as in the photographic industry, in certain chemical manufacturing processes, and in the analysis of mining process solutions.

The analytical procedure typically involves two stages. In the first stage, thiosulfate is oxidized to tetrathionate by iodine in a neutral medium. In the second stage, the total tetrathionate content (the initial amount plus that formed from the oxidation of thiosulfate) is determined. This is achieved by converting the tetrathionate to thiosulfate and sulfite (B76179) in an alkaline medium, followed by iodimetric titration. The ability to accurately quantify these sulfur species is crucial for process control and ensuring product quality.

Role in Bleach Neutralization in Water Treatment

In water treatment and other industrial processes, chlorine-based bleaches (hypochlorite solutions) are widely used as disinfectants. After their use, it is often necessary to neutralize the residual chlorine before discharge into the environment to prevent harm to aquatic life. Sodium thiosulfate is a common and effective chemical used for this purpose.

The reaction between hypochlorite and thiosulfate results in the oxidation of thiosulfate. While the final oxidation product is often sulfate, the reaction can proceed through intermediate sulfur species, including tetrathionate. The formation of tetrathionate is more likely to occur under specific pH conditions, particularly in slightly acidic to neutral solutions.

While thiosulfate is the primary active agent in bleach neutralization, the formation of tetrathionate is a consequence of this process. There is no indication from the available research that tetrathionate itself is intentionally used as a neutralizing agent. Its presence is a result of the chemical reactions involved in the dechlorination process. The table below outlines the primary reaction for bleach neutralization with thiosulfate.

ReactantsProductsDescription
4ClO⁻ + S₂O₃²⁻ + 2OH⁻4Cl⁻ + 2SO₄²⁻ + H₂OOverall reaction for the neutralization of hypochlorite with thiosulfate to form sulfate.
2S₂O₃²⁻ + I₂S₄O₆²⁻ + 2I⁻A related reaction showing the oxidation of thiosulfate to tetrathionate by iodine.

This table shows the chemical reaction for bleach neutralization using thiosulfate and a related reaction involving tetrathionate formation.

Intermediate in Production of Sulfur-Containing Industrial Chemicals

Tetrathionate is recognized as an intermediate in various sulfur oxidation and reduction pathways, particularly in biological systems. However, its role as a key, stable intermediate in large-scale industrial chemical synthesis is less common. This is largely due to its reactivity and tendency to disproportionate or be converted to other sulfur compounds under various conditions.

In certain contexts, tetrathionate can be formed as a transient species during the production of other sulfur chemicals. For example, in processes involving the oxidation of thiosulfate, tetrathionate is a common intermediate. The controlled oxidation of thiosulfate can be used to produce tetrathionate, which can then be further reacted to yield other sulfur compounds.

While not a primary feedstock for a wide range of industrial chemicals, the chemistry of tetrathionate is relevant to understanding and controlling side reactions in the production of various sulfur-containing materials. Its formation and subsequent reactions can influence the purity and yield of the desired products. The table below lists some sulfur compounds where tetrathionate may be an intermediate in their formation or degradation pathways.

Final ProductPotential Role of Tetrathionate
Sulfate (SO₄²⁻)Intermediate in the oxidation of thiosulfate to sulfate.
Elemental Sulfur (S)Can be a product of tetrathionate decomposition.
Thiosulfate (S₂O₃²⁻)Can be formed from the reduction of tetrathionate.

This table illustrates the relationship of tetrathionate to other key sulfur compounds in various chemical pathways.

Advanced Research Topics and Future Directions

In-depth Mechanistic Studies of Tetrathionate(1-) Reactions

The reactivity of tetrathionate (B1226582) is complex, with its reaction pathways and products often depending on environmental conditions such as pH and the presence of oxidants. Mechanistic studies are crucial for understanding its role in both natural and industrial processes.

Alkaline Decomposition: The decomposition of tetrathionate in alkaline solutions has been a subject of detailed kinetic investigation. Studies conducted in a pH range of 9.2 to 12.2 have shown that the process is intricate, involving multiple steps and intermediates. vulcanchem.comacs.orgnih.gov Spectrophotometric analysis has identified three primary absorbing species during this decomposition: tetrathionate itself, thiosulfate (B1220275), and trithionate (B1219323). vulcanchem.comacs.orgnih.gov In addition to these, sulfite (B76179) and trace amounts of sulfate (B86663) are also formed. vulcanchem.comacs.orgnih.gov

A comprehensive 10-step kinetic model has been proposed to describe the decomposition process, highlighting key intermediates such as pentathionate, sulfoxylic acid (S(OH)₂), S₂O₃OH⁻, and S₃O₃OH⁻. acs.orgacs.org A critical finding is that the product distribution varies continuously with pH, meaning the reaction cannot be simplified to a single stoichiometric equation. acs.orgnih.gov The reaction is generally first-order with respect to both tetrathionate and hydroxide (B78521) ions. researchgate.net

Oxidation by Hydroxyl Radicals: In acidic environments, such as those found in acid mine drainage, the oxidation of tetrathionate can be significantly influenced by highly reactive species like the hydroxyl radical (OH•). The oxidation rates in the presence of Fenton's reagent (which generates hydroxyl radicals) are extremely fast, often too rapid to be measured by conventional methods like UV-Vis spectrophotometry or stop-flow techniques. researchgate.net Competitive reaction kinetics suggest that the rate constant for the oxidation of tetrathionate by OH• is greater than 10⁸ M⁻¹ sec⁻¹. researchgate.netuvm.edu

Cyclic voltammetry experiments suggest that the reaction between tetrathionate and the hydroxyl radical proceeds through an unknown intermediate, tentatively identified as S₃O₄ⁿ⁻, via an outer-sphere electron transfer mechanism. researchgate.net Pulse radiolysis studies have also shown that the reduction of tetrathionate (S₄O₆²⁻) by a hydrated electron can form the tetrathionate radical anion (S₄O₆³⁻), a key transient species in its redox chemistry. uvm.edu

Reaction with Hypochlorous Acid: The reaction between tetrathionate and hypochlorous acid (HOCl) in a nearly neutral medium has also been investigated. The stoichiometry of the reaction depends on the relative concentrations of the reactants. In an excess of hypochlorous acid, tetrathionate is completely oxidized to sulfate. nih.gov However, when tetrathionate is in excess, the reaction leads to the precipitation of colloidal sulfur. nih.gov A nine-step kinetic model has been developed to describe the complex reaction dynamics based on the evaluation of kinetic curves. nih.gov

Reaction Condition Key Findings Proposed Intermediates References
Alkaline Decomposition (pH 9.2-12.2) Product distribution is pH-dependent; Reaction is first-order in tetrathionate and hydroxide.Thiosulfate, Trithionate, Sulfite, Pentathionate, S(OH)₂, S₂O₃OH⁻, S₃O₃OH⁻ vulcanchem.comacs.orgnih.govacs.orgresearchgate.net
Oxidation by Hydroxyl Radicals (Acidic pH) Extremely fast reaction rate (>10⁸ M⁻¹ sec⁻¹); proceeds via an outer-sphere electron transfer.S₃O₄ⁿ⁻, Tetrathionate radical anion (S₄O₆³⁻) researchgate.netuvm.edu
Reaction with Hypochlorous Acid (Neutral pH) Stoichiometry is dependent on reactant excess; leads to sulfate or colloidal sulfur.Not explicitly detailed nih.gov

Elucidation of Novel Enzymatic Pathways Involving Tetrathionate(1-)

In microbiology, tetrathionate is a significant intermediate in the sulfur cycle, utilized by various bacteria and archaea. Research is actively exploring the enzymes and metabolic pathways that govern its transformation.

The "S₄-intermediate" (S4I) pathway is a key metabolic route for the oxidation of reduced inorganic sulfur compounds (RISCs) in many acidophilic microorganisms. frontiersin.orgnih.govresearchgate.net In this pathway, thiosulfate is first oxidized to tetrathionate, which is then further metabolized. frontiersin.orgnih.gov

Tetrathionate Hydrolase (TTH): A crucial enzyme in this pathway is tetrathionate hydrolase (TTH), which catalyzes the hydrolysis of tetrathionate into products like thiosulfate, elemental sulfur, and sulfate. frontiersin.orgnih.govresearchgate.net TTH has been identified and characterized in several acidophilic microorganisms, including Acidithiobacillus ferrooxidans and Acidithiobacillus thiooxidans. frontiersin.orgresearchgate.netfrontiersin.org Structural and mechanistic studies, including X-ray crystallography of TTH from A. ferrooxidans (Af-Tth), have provided insights into its function. nih.govnih.gov The structure reveals an eight-bladed β-propeller motif, and a highly conserved aspartate residue (Asp325) has been identified as crucial for catalysis, likely acting as an acid in the hydrolysis reaction. nih.gov The enzyme's activity is typically optimal in acidic conditions, consistent with its localization in the periplasmic space of these organisms. frontiersin.orgnih.gov

Tetrathionate Reductase (TtrA): Tetrathionate can also serve as a terminal electron acceptor in anaerobic respiration for some bacteria, such as Salmonella and Citrobacter. researchgate.netmicrobiologyresearch.org This process is catalyzed by the membrane-bound enzyme tetrathionate reductase. uniprot.org The catalytic subunit, TtrA, is responsible for the reduction of tetrathionate to thiosulfate. uniprot.org This respiratory pathway provides a significant growth advantage, for instance, to Salmonella in the inflamed gut, where tetrathionate is generated. uniprot.org

Future research directions include the discovery of novel enzymatic functions. For example, studies on Anaeromyxobacter sp. strain PSR-1 suggest that a homolog of tetrathionate reductase (TtrA) may function as a dissimilatory arsenate reductase, indicating a previously unknown role for this enzyme family in the biogeochemical cycling of arsenic. researchgate.netasm.org

Enzyme Function Organism Examples Pathway References
Tetrathionate Hydrolase (TTH) Hydrolyzes tetrathionate to thiosulfate, elemental sulfur, and sulfate.Acidithiobacillus ferrooxidans, A. thiooxidans, Metallosphaera cuprinaS₄-intermediate (S4I) pathway frontiersin.orgnih.govfrontiersin.orgmdpi.com
Tetrathionate Reductase (TtrA) Reduces tetrathionate to thiosulfate during anaerobic respiration.Salmonella typhimurium, CitrobacterAnaerobic Respiration researchgate.netmicrobiologyresearch.orguniprot.org
Thiosulfate Dehydrogenase (TSD) Oxidizes thiosulfate to form tetrathionate.Acidithiobacillus ferrooxidansS₄-intermediate (S4I) pathway frontiersin.orgasm.org
Thiosulfate:quinone oxidoreductase (TQO) Oxidizes thiosulfate to form tetrathionate, transferring electrons to the quinone pool.Acidithiobacillus spp.S₄-intermediate (S4I) pathway frontiersin.orgnih.gov

Development of Advanced Analytical Techniques for Trace Tetrathionate(1-) Detection

Accurate detection and quantification of tetrathionate, especially at trace levels, are essential for studying its role in environmental and biological systems. Various analytical methods have been developed and refined for this purpose.

Ion-pair chromatography is a widely used and sensitive method for the separation and determination of tetrathionate in mixtures with other polythionates and sulfur anions. tandfonline.comresearchgate.net This technique typically uses a reversed-phase column (like octadecylsilica) with a mobile phase containing an ion-pairing reagent, such as tetrapropylammonium (B79313) or tetrabutylammonium (B224687) salts, followed by UV absorbance detection. uvm.eduresearchgate.net

Hyphenated techniques, which couple a separation method with a detection technology, offer powerful capabilities for complex sample analysis. nih.govijarnd.comchemijournal.com Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are particularly useful for the identification and quantification of tetrathionate and other sulfur species in complex matrices. tandfonline.comnih.govijarnd.com These methods combine the high separation power of HPLC with the high sensitivity and specificity of MS detection. ijarnd.com Other methods include spectrophotometric analysis and capillary electrophoresis. researchgate.net

The development of these techniques is ongoing, with a focus on improving sensitivity, reducing analysis time, and enabling the speciation of various sulfur compounds in environmental and biological samples. tandfonline.com

Computational Chemistry and Modeling of Tetrathionate(1-) Reactivity and Interactions

Computational chemistry provides powerful tools to investigate the properties and reactivity of transient species like the tetrathionate(1-) radical anion, complementing experimental findings.

Density Functional Theory (DFT): DFT calculations are employed to determine the stable structures, vibrational frequencies, and reaction energetics of tetrathionate and its radical anions. uvm.edumdpi.com These calculations help in assigning bands in experimental spectra (like Raman and IR) and understanding the geometric and electronic structures of these species. mdpi.com For instance, DFT has been used to identify the most stable structures of polysulfide radical anions (Sₙ•⁻) in polar solvents. mdpi.com

Time-Dependent DFT (TD-DFT): TD-DFT is used to calculate the electronic excitation energies and simulate the UV-Vis absorption spectra of these compounds. mdpi.comacs.org This is particularly valuable for identifying transient species in solution, such as the S₄•⁻ radical anion, by comparing calculated spectra with experimental data from techniques like pulse radiolysis. mdpi.com

Engineered Microbial Systems for Tetrathionate(1-) Biotransformation

Synthetic biology and metabolic engineering are emerging fields that aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. frontiersin.orgmdpi.com These approaches are being applied to tetrathionate metabolism for applications in bioremediation and diagnostics.

Engineered Biosensors: Researchers have successfully engineered bacteria to act as biosensors for tetrathionate. Escherichia coli Nissle 1917, a probiotic bacterium, has been engineered to detect tetrathionate, a molecule produced in the inflamed gut. frontiersin.orgembopress.org By reprogramming a novel tetrathionate sensor from Shewanella baltica, scientists created a microbial biosensor that expresses a reporter protein (like green fluorescent protein) in the presence of tetrathionate, allowing for non-invasive monitoring of gut inflammation. embopress.orgnih.gov

Metabolic Engineering for Bioremediation: Metabolic engineering offers the potential to create or enhance microbial pathways for the degradation of pollutants. nih.govnih.gov By assembling catabolic modules from different organisms into a single microbial host, it is possible to design microbes capable of transforming specific compounds. nih.gov Synthetic microbial consortia can also be designed where different strains perform complementary metabolic tasks. For example, a co-culture has been described where one photosynthetic strain oxidizes thiosulfate to tetrathionate, while a second strain utilizes an organic compound and reduces the tetrathionate back to thiosulfate, creating a syntrophic cycle for benzoate (B1203000) degradation. researchgate.net Such engineered systems hold promise for the bioremediation of environments contaminated with sulfur compounds and other pollutants. mdpi.comnih.gov

Q & A

Q. How can tetrathionate(1−) be synthesized and structurally characterized in laboratory settings?

Tetrathionate(1−) is typically synthesized via oxidation of thiosulfate under controlled acidic or alkaline conditions. For example, sodium tetrathionate (Na₂S₄O₆) can be crystallized from aqueous solutions and structurally validated using X-ray diffraction (XRD), which reveals dihedral S-S-S angles approaching 90° in its crystalline form . Characterization should include spectroscopic methods (e.g., Raman or NMR) to confirm the presence of the S₄O₆²⁻ anion and rule out polysulfide impurities.

Q. What analytical methods are suitable for quantifying tetrathionate(1−) in complex biological or environmental matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection (e.g., at 220 nm) is effective for separating tetrathionate from other sulfur oxyanions like thiosulfate or sulfate. For kinetic studies, attenuated total reflectance infrared spectroscopy (ATR-IR) can track reaction intermediates such as thiosulfate or sulfite . Titrimetric methods using iodine-thiosulfate redox reactions are also reliable for bulk quantification but lack speciation capabilities .

Advanced Research Questions

Q. How do microbial metabolic pathways involving tetrathionate(1−) contribute to biogeochemical sulfur cycling?

Certain sulfur-oxidizing bacteria (e.g., Thiomicrospira thermophila) use tetrathionate as an energy source via enzymes like thiosulfate dehydrogenase (TsdA) or tetrathionate hydrolase (TetH). TsdA oxidizes thiosulfate to tetrathionate, while TetH cleaves tetrathionate into thiosulfate, sulfur, and sulfate . Metagenomic analyses of microbial communities (e.g., in Zodletone Spring) reveal diverse tetrathionate reductases (e.g., ttrABC), highlighting its role in anaerobic respiration and sulfur disproportionation .

Q. What experimental strategies resolve contradictions in reported catalytic roles of metal ions (e.g., Cu²⁺) in tetrathionate oxidation kinetics?

Conflicting reports on Cu²⁺ catalysis in tetrathionate-H₂O₂ reactions can be addressed by isolating reaction conditions (pH, ionic strength) and using initial rate methods. For instance, studies show no Cu²⁺ catalytic effect at pH > 8, contradicting earlier assumptions. Rigorous kinetic modeling combined with ATR-IR to track intermediates (e.g., thiosulfate) clarifies autocatalytic pathways .

Q. How can mathematical models optimize engineered microbial systems for tetrathionate(1−)-sensing applications?

Two-component signaling systems (e.g., ttrS/ttrR in Salmonella) can be modeled using ordinary differential equations to simulate regulator phosphorylation and gene activation dynamics. Experimental validation in E. coli Nissle involves tuning ribosome binding sites and measuring reporter outputs (e.g., fluorescence) under varying tetrathionate concentrations. This approach enables logic-gate circuits for inflammation sensing .

Q. What methodological challenges arise in studying tetrathionate(1−) stability under environmental conditions?

Tetrathionate decomposes via pH-dependent pathways: alkaline conditions favor thiosulfate formation, while acidic conditions promote sulfur and sulfate production. Stability studies require real-time monitoring using HPLC or ion chromatography, with half-lives ranging from hours to years depending on cyanide or metal ion interactions .

Methodological and Data Analysis Questions

Q. How do researchers distinguish between enzymatic and abiotic pathways in tetrathionate(1−) transformation studies?

Use selective inhibitors (e.g., N-ethylmaleimide for thiol-dependent enzymes) to block microbial activity in environmental samples. Compare abiotic controls (sterilized media) with live cultures via isotopic labeling (³⁴S) or enzyme-specific knockout strains .

Q. What experimental designs mitigate artifacts in tetrathionate(1−) quantification during high-throughput screening?

Implement internal standards (e.g., ³⁵S-labeled tetrathionate) and validate assays against synthetic standards. For redox-sensitive systems, maintain anoxic conditions using gloveboxes and chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .

Q. How can researchers reconcile discrepancies in tetrathionate hydrolase (TetH) substrate specificity across microbial taxa?

Q. What protocols ensure reproducibility in tetrathionate(1−)-dependent bacterial growth assays?

Use defined media with tetrathionate as the sole sulfur source, standardized inoculum sizes (OD₆₀₀ = 0.1), and triplicate biological replicates. Monitor growth via optical density and confirm tetrathionate depletion via ion chromatography. Publish raw data and strain genotypes in supplementary materials to aid replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.